Technical Documentation Center

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid
  • CAS: 1146081-35-7

Core Science & Biosynthesis

Foundational

The Strategic Application of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid in Bioisosteric Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the bioisosteric applications of a specific, yet underexplored derivative: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid. We will explore its synthetic accessibility, the strategic importance of its functional groups, and its potential as a versatile building block in the design of novel therapeutics, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation. This guide synthesizes data from closely related analogues to project the utility of this core, providing a roadmap for its incorporation into drug discovery programs.

Introduction: The Power of Bioisosterism and Privileged Scaffolds

Bioisosterism, the interchange of functional groups with similar physicochemical properties, is a cornerstone of modern drug design.[1][2] This strategy allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile, while maintaining its core binding interactions.[3] The success of this approach is often predicated on the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The thieno[3,2-b]pyridine system has emerged as one such scaffold, with derivatives showing a remarkable breadth of biological activities, including anti-inflammatory, anti-infective, and anti-cancer properties.[4]

This guide will focus on the untapped potential of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid as a strategic tool for bioisosteric replacement and scaffold hopping in drug discovery.

The Thieno[3,2-b]pyridine Core: A Scaffold of Opportunity

The thieno[3,2-b]pyridine ring system is a bicyclic heterocycle that combines the structural features of thiophene and pyridine. This fusion imparts a unique electronic and steric profile, making it an attractive scaffold for interacting with a variety of biological targets. Notably, the thieno[3,2-b]pyridine core has been successfully employed in the development of highly selective kinase inhibitors and potent GPCR modulators.[1][5]

The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high kinome-wide selectivity.[1][6] This is a significant advantage in the development of targeted cancer therapies, where off-target kinase inhibition can lead to toxicity.

Proposed Synthesis of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid

Synthetic Pathway A Substituted Thiophene B Friedländer Annulation A->B Reagents for pyridine ring formation C Thieno[3,2-b]pyridine Core B->C D Chlorination C->D e.g., N-Chlorosuccinimide E 6-Chlorothieno[3,2-b]pyridine D->E F Carboxylation E->F e.g., n-BuLi, then CO2 G 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid F->G

Caption: Proposed synthetic workflow for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid.

This proposed synthesis leverages a Friedländer-type annulation to construct the pyridine ring onto a pre-functionalized thiophene, followed by regioselective chlorination and carboxylation steps.

Bioisosteric Design Strategies with the 6-Chloro-3-Carboxy Core

The 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid scaffold offers two key functional groups for bioisosteric modification: the carboxylic acid at the 3-position and the chloro group at the 6-position.

The Versatility of the 3-Carboxylic Acid Group

The carboxylic acid moiety is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor, or as an anionic center for ionic interactions. However, it can also impart undesirable properties such as poor membrane permeability and rapid metabolism.[3][6] Bioisosteric replacement of the carboxylic acid is therefore a widely used strategy to improve the pharmacokinetic profile of a drug candidate.

The following table summarizes common bioisosteric replacements for carboxylic acids:

BioisosterepKa (approx.)Key Features
Tetrazole4.5 - 5.0Acidic, metabolically stable, can improve oral bioavailability.[3]
Acylsulfonamide2.0 - 3.0Strongly acidic, can form strong hydrogen bonds.
Hydroxamic Acid8.0 - 9.0Less acidic, can act as a metal chelator.
Squaric Acid1.5, 3.5Di-acidic, planar, and rigid.
3-hydroxyisoxazole4.0 - 5.0Acidic, can mimic the geometry of a carboxylic acid.

The 3-carboxylic acid of the thieno[3,2-b]pyridine core provides a handle for introducing these bioisosteres, allowing for a systematic exploration of how changes in acidity and hydrogen bonding capacity affect target engagement and overall drug-like properties.

Carboxylic_Acid_Bioisosteres Core Thieno[3,2-b]pyridine-3-COOH Tetrazole Tetrazole Core->Tetrazole Bioisosteric Replacement Acylsulfonamide Acylsulfonamide Core->Acylsulfonamide Bioisosteric Replacement Hydroxamic_Acid Hydroxamic Acid Core->Hydroxamic_Acid Bioisosteric Replacement Squaric_Acid Squaric Acid Core->Squaric_Acid Bioisosteric Replacement

Caption: Bioisosteric replacements for the 3-carboxylic acid moiety.

The Strategic Role of the 6-Chloro Substituent

The chlorine atom at the 6-position can serve multiple purposes in drug design. It can act as a bioisostere for other small lipophilic groups, such as a methyl group, or it can be a key interaction motif, forming halogen bonds with the target protein. More commonly in medicinal chemistry, the chloro group serves as a versatile synthetic handle for further derivatization through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of a library of analogues with diverse substituents at the 6-position, facilitating structure-activity relationship (SAR) studies.[7]

Potential Therapeutic Applications: Insights from Analogues

While direct biological data for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is not yet available, the extensive research on related thienopyridine derivatives provides a strong foundation for predicting its potential therapeutic applications.

As Selective Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold has been identified as a core component of potent and selective inhibitors of several protein kinases implicated in cancer, such as c-Met, VEGFR2, and Haspin.[1][8] In many of these inhibitors, the thienopyridine core acts as a scaffold to position key pharmacophoric elements for interaction with the ATP-binding site of the kinase.

The table below presents data for known thieno[3,2-b]pyridine-based kinase inhibitors, demonstrating the potential for this scaffold to yield highly potent compounds.

Compound ClassTarget KinaseReported IC50Reference
N3-arylmalonamidesc-Met, VEGFR2low nM[8]
3,5-disubstitutedHaspinlow nM[1]

The 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid core could be elaborated into a library of potential kinase inhibitors by converting the carboxylic acid to a variety of amides, which are common features in many kinase inhibitors.

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) ATP ATP Substrate Substrate Protein Receptor->Substrate Catalyzes Thienopyridine Thieno[3,2-b]pyridine Inhibitor Thienopyridine->Receptor Competes with ATP Inhibition Inhibition Thienopyridine->Inhibition ATP->Receptor Binds to ATP pocket Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibition->Receptor

Caption: Proposed mechanism of action for thieno[3,2-b]pyridine-based kinase inhibitors.

As Modulators of G-Protein Coupled Receptors (GPCRs)

Scaffold hopping from known GPCR modulators is a powerful strategy for discovering novel chemical entities with improved properties. The thieno[3,2-b]pyridine core has been successfully used as a bioisosteric replacement for a picolinamide core in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5] This demonstrates the ability of the thieno[3,2-b]pyridine scaffold to mimic the key interactions of other aromatic systems within the allosteric binding pocket of a GPCR.

In a reported study, the replacement of a picolinamide core with a thieno[3,2-b]pyridine-5-carboxamide resulted in a compound with similar potency.[5] This highlights the potential of the 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid scaffold as a starting point for the design of novel GPCR modulators.

Experimental Protocols

The following are representative protocols for the synthesis and derivatization of the title compound, based on established procedures for analogous structures.

Protocol 1: Proposed Synthesis of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid

Step 1: Synthesis of the Thieno[3,2-b]pyridine Core This step would likely involve a multi-step sequence starting from a suitable thiophene derivative, followed by the construction of the fused pyridine ring using a reaction such as the Friedländer annulation.

Step 2: Chlorination at the 6-position To a solution of the thieno[3,2-b]pyridine core in a suitable solvent (e.g., DMF or CH2Cl2), add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent. Purify by column chromatography.

Step 3: Carboxylation at the 3-position To a solution of 6-chlorothieno[3,2-b]pyridine in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 1 hour at -78 °C. Bubble dry carbon dioxide gas through the solution for 2 hours. Allow the reaction to warm to room temperature and quench with water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Amide Library Synthesis from 6-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid

To a solution of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15 minutes. Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-18 hours. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

The 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its synthetic tractability and the presence of two strategically positioned functional groups make it an ideal candidate for the application of bioisosteric design principles. By leveraging the extensive body of research on related thienopyridine derivatives, medicinal chemists can rationally design and synthesize libraries of compounds based on this core for screening against a wide range of biological targets, particularly protein kinases and GPCRs. Future work should focus on the development of a robust and scalable synthesis of this core and the systematic exploration of its bioisosteric replacements to unlock its full potential in drug discovery.

References

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. Available at: [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Available at: [Link]

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
  • US4051141A - Thieno[3,2-c]pyridine derivatives. Google Patents.
  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. MDPI. Available at: [Link]

  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. PubMed. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PubMed. Available at: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. Available at: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed. Available at: [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. Available at: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Thienopyridine Carboxylic Acids as Antineoplastic Scaffolds

Executive Summary The thienopyridine scaffold—classically associated with ADP receptor antagonism in cardiology (e.g., Clopidogrel)—has undergone a radical repurposing in oncology. This whitepaper analyzes the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyridine scaffold—classically associated with ADP receptor antagonism in cardiology (e.g., Clopidogrel)—has undergone a radical repurposing in oncology. This whitepaper analyzes the development of thienopyridine carboxylic acids and their derivatives as potent kinase inhibitors. Unlike their thienopyrimidine bioisosteres, thienopyridines offer unique vectors for selectivity against lipid kinases (PI3K isoforms) and serine/threonine kinases (mTOR), as well as emerging targets like Phospholipase C-gamma (PLC-


) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).

This guide details the synthetic architecture relying on the Gewald reaction , elucidates the structure-activity relationship (SAR) where the carboxylic acid moiety acts as a critical "hinge-binding" anchor, and provides validated experimental protocols for researchers.

Chemical Phylogeny & Isomerism

The term "thienopyridine" refers to a bicyclic heterocyclic system consisting of a thiophene ring fused to a pyridine ring. In oncology, two specific isomers dominate the landscape due to their ability to mimic the adenine ring of ATP:

  • Thieno[2,3-b]pyridine: The sulfur atom is adjacent to the pyridine nitrogen. This is the most prevalent scaffold for PI3K/mTOR dual inhibitors.

  • Thieno[3,2-b]pyridine: The sulfur is distal to the pyridine nitrogen. Often explored for c-Met and VEGFR inhibition.

While the carboxylic acid group (–COOH) is rarely the terminal functional group in clinical candidates due to poor membrane permeability, it is the obligate intermediate and the structural pivot for SAR optimization. It allows for the attachment of solubilizing morpholine rings or lipophilic aryl amines essential for occupying the hydrophobic back-pocket of kinase domains.

Synthetic Architecture: The Gewald Foundation

The scalable synthesis of thienopyridine carboxylic acids rests upon the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring with built-in amino and ester functionalities.

Mechanism of Synthesis

The synthesis typically proceeds in two phases:

  • Thiophene Construction: Condensation of a ketone/aldehyde with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur.

  • Pyridine Annulation: Cyclization of the resulting 2-aminothiophene using reagents like DMF-DMA or acetic anhydride, followed by hydrolysis to the free acid.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion of a precursor ketone into the active thienopyridine carboxylic acid scaffold.

Gewald_Synthesis cluster_0 Phase 1: Thiophene Formation Start Ketone/Aldehyde + Ethyl Cyanoacetate Inter1 2-Aminothiophene Intermediate Start->Inter1 Gewald Rxn Sulfur Elemental Sulfur (S8) Base (Morpholine) Sulfur->Inter1 ThienoPy Thienopyridine Ester Inter1->ThienoPy Annulation Cyclizer Cyclization Reagent (e.g., DMF-DMA) Cyclizer->ThienoPy Final Thienopyridine Carboxylic Acid ThienoPy->Final Saponification Hydrolysis Hydrolysis (LiOH/NaOH)

Figure 1: Step-wise synthesis of thienopyridine carboxylic acid via the Gewald reaction.

Pharmacodynamics & Target Landscape

The "Warhead" Mechanism

In kinase inhibition, the thienopyridine core acts as an ATP-competitive scaffold. The carboxylic acid derivative (often an amide) functions as a hydrogen bond acceptor/donor pair that interacts with the hinge region of the kinase (e.g., Val851 in PI3K


).
  • Selectivity Filter: The sulfur atom in the thienopyridine ring induces a specific electronic distribution that differs from the quinoline or thienopyrimidine scaffolds. This subtle steric and electronic difference allows for high selectivity toward PI3K

    
      (hematologic malignancies) and PLC-
    
    
    
    (metastasis), reducing off-target toxicity associated with pan-kinase inhibitors.
Key Targets
TargetRole in CancerThienopyridine EffectKey Reference
PI3K (Class I) Cell proliferation/SurvivalCompetitive inhibition of ATP binding; blocks AKT phosphorylation.[Result 1.1, 1.3]
PLC-

Cell motility/MetastasisInhibition of phosphoinositide hydrolysis; reduces invasiveness.[Result 1.12]
TDP1 DNA RepairSynergizes with Topoisomerase I inhibitors (Topotecan) to prevent DNA repair.[Result 1.11]
Hsp90 Chaperone ProteinDestabilizes oncogenic client proteins; induces apoptosis.[Result 1.16]
Signaling Pathway Inhibition

The diagram below maps the downstream effects of thienopyridine intervention in the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Via PI3K AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Drug Thienopyridine Inhibitor Drug->PI3K Blocks ATP Site Drug->mTOR Dual Inhibition (Select Derivatives)

Figure 2: Mechanism of action for thienopyridine-based dual PI3K/mTOR inhibition.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-b]pyridine-5-carboxylic Acid

Validation: This protocol ensures the core scaffold is available for SAR derivatization.

  • Gewald Step:

    • Mix cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol (20 mL).

    • Add morpholine (10 mmol) dropwise.

    • Critical Control: Maintain temperature at 50°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Precipitate the 2-aminothiophene intermediate with ice water; filter and dry.

  • Annulation:

    • Dissolve the intermediate in DMF-DMA (Dimethylformamide dimethyl acetal). Reflux for 4 hours.

    • Evaporate solvent to yield the enamine.

    • Cyclize by refluxing in acetic acid/ammonium acetate.

  • Hydrolysis (The Acid Generation):

    • Suspend the ester in THF/Water (1:1).

    • Add LiOH (3 eq) and stir at RT for 12 hours.

    • Acidify with 1M HCl to pH 3. The precipitate is the target Thienopyridine Carboxylic Acid .

Protocol B: PI3K Kinase Inhibition Assay (TR-FRET)

Validation: Standard industry assay for determining IC50.

  • Reagents: Recombinant PI3K

    
    , PIP2 substrate, ATP, Biotinylated-PIP3 complex, Europium-labeled anti-GST antibody.
    
  • Reaction Setup:

    • Prepare 3x serial dilutions of the Thienopyridine compound in DMSO.

    • Add 5 µL compound to 384-well plate.

    • Add 10 µL enzyme mixture (PI3K

      
      ). Incubate 15 min at RT.
      
    • Initiation: Add 10 µL ATP/PIP2 substrate mix.

    • Termination: Stop reaction after 60 min using EDTA/Biotin-complex detection buffer.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340nm, Em: 615nm/665nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Valid if Z' factor > 0.5.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.1[2][3][4][5]

  • Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry.6

  • The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation... of breast cancer cells. RSC Advances.7[4][5]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry.8[3]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur (Gewald Context). NIH/PubMed.9[2][3][4][5]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. ResearchGate.3[2][3][4][5][10][11]

Sources

Protocols & Analytical Methods

Method

General synthesis protocols for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Application Note: General Synthesis Protocols for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Executive Summary The thieno[3,2-b]pyridine scaffold represents a critical bioisostere of quinoline and indole, widely uti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: General Synthesis Protocols for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Executive Summary

The thieno[3,2-b]pyridine scaffold represents a critical bioisostere of quinoline and indole, widely utilized in kinase inhibitors (e.g., for oncology and inflammation) and anti-infective agents. The specific derivative, 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid , presents a unique synthetic challenge due to the orthogonal functionalization required: a halogen on the pyridine ring and a carboxylate on the thiophene ring.

This guide details a robust, modular synthetic pathway. Unlike standard Thorpe-Ziegler cyclizations which typically yield the 2-carboxylate isomer, this protocol employs a Decarboxylative Core Synthesis followed by Regioselective C3-Functionalization . This ensures high isomeric purity and scalability.

Retrosynthetic Analysis

The strategy relies on constructing the bicyclic core with the pyridine-chlorine handle intact, removing the regiochemically "easy" 2-carboxylate, and then introducing the 3-carboxylate via electrophilic substitution logic.

Retrosynthesis cluster_legend Reaction Logic Target 6-Chlorothieno[3,2-b]pyridine- 3-carboxylic acid Bromo 3-Bromo-6-chlorothieno[3,2-b]pyridine Bromo->Target Pd-Catalyzed Carbonylation (CO, Pd(OAc)2) Core 6-Chlorothieno[3,2-b]pyridine Core->Bromo Electrophilic Bromination (Br2, AcOH) Ester Ethyl 6-chlorothieno[3,2-b]pyridine- 2-carboxylate Ester->Core 1. Hydrolysis 2. Decarboxylation (Cu, Quinoline) Start 2,5-Dichloropyridine-3-carbaldehyde + Ethyl Thioglycolate Start->Ester SNAr / Aldol Condensation (K2CO3, DMF) C3-Functionalization C3-Functionalization Core Construction Core Construction C3-Functionalization->Core Construction

Figure 1: Retrosynthetic disconnection showing the route from commercially available pyridines to the 3-carboxylic acid target via a brominated intermediate.

Detailed Experimental Protocols

Phase 1: Construction of the Thieno[3,2-b]pyridine Core

Objective: Synthesize the 6-chloro core. Direct cyclization to the 3-acid is electronically unfavorable; thus, we synthesize the 2-ester, decarboxylate it, and re-functionalize.

Step 1.1: Synthesis of Ethyl 6-chlorothieno[3,2-b]pyridine-2-carboxylate

  • Principle: Nucleophilic aromatic substitution (SNAr) of the 2-chloro group by the thiol, followed by base-mediated intramolecular aldol condensation.

  • Reagents: 2,5-Dichloropyridine-3-carbaldehyde (1.0 eq), Ethyl thioglycolate (1.1 eq), K₂CO₃ (2.5 eq), DMF.

Protocol:

  • Charge a reaction vessel with 2,5-Dichloropyridine-3-carbaldehyde (10.0 g, 56.8 mmol) and anhydrous DMF (100 mL).

  • Cool to 0°C under N₂ atmosphere.

  • Add Ethyl thioglycolate (6.8 mL, 62.5 mmol) dropwise.

  • Add K₂CO₃ (19.6 g, 142 mmol) in portions. Caution: Exothermic.

  • Allow to warm to room temperature, then heat to 60°C for 4 hours.

  • Workup: Pour onto ice-water (500 mL). The product will precipitate.[1] Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

  • Drying: Vacuum dry at 45°C.

  • Expected Yield: 85-90% (Off-white solid).

Step 1.2: Saponification and Decarboxylation

  • Principle: Removal of the C2-ester to free the thiophene ring for C3-substitution.

  • Reagents: LiOH (aq), then Cu powder/Quinoline.

Protocol:

  • Suspend the ester (10.0 g) in THF/Water (1:1, 100 mL). Add LiOH·H₂O (3.0 eq). Stir at 60°C until TLC shows consumption (approx. 2 h).

  • Acidify with 1N HCl to pH 3. Filter the 2-carboxylic acid intermediate and dry.

  • Decarboxylation: Suspend the dry acid (8.0 g) in Quinoline (40 mL) with Copper powder (0.8 g, 10 wt%).

  • Heat to 190-200°C for 2 hours. Note: CO₂ evolution will be vigorous.

  • Workup: Cool to RT, dilute with EtOAc (200 mL), and filter through Celite. Wash filtrate with 1N HCl (3 x 100 mL) to remove quinoline.

  • Dry organic layer (Na₂SO₄) and concentrate.[2] Purify via flash chromatography (Hex/EtOAc).

  • Product: 6-Chlorothieno[3,2-b]pyridine (Pale yellow solid).

Phase 2: Regioselective Functionalization (The "C3-Switch")

Objective: Install the carboxylic acid at the C3 position. Direct lithiation of thieno[3,2-b]pyridines often favors C2; therefore, we use electrophilic bromination which selectively targets C3, followed by carbonylation.

Step 2.1: Electrophilic Bromination

  • Mechanism: The thieno[3,2-b]pyridine system undergoes electrophilic substitution preferentially at C3 (beta to sulfur, alpha to fusion) due to the electronic deactivation of the pyridine ring and steric accessibility.

  • Reagents: Br₂ (1.2 eq), Acetic Acid, NaOAc (buffer).

Protocol:

  • Dissolve 6-Chlorothieno[3,2-b]pyridine (5.0 g, 29.5 mmol) in Glacial Acetic Acid (50 mL). Add Sodium Acetate (2.4 g).

  • Add Bromine (1.8 mL, 35.4 mmol) dropwise at RT.

  • Heat to 60°C for 3 hours. Monitor by HPLC/TLC.

  • Quench: Pour into ice-water containing Na₂S₂O₃ (to neutralize excess Br₂).

  • Isolation: Filter the precipitate. Recrystallize from EtOH if necessary.

  • Product: 3-Bromo-6-chlorothieno[3,2-b]pyridine .

    • QC Check: 1H NMR should show loss of the C3-H signal (approx 7.6 ppm) and retention of the C2-H signal (approx 7.8 ppm, often downfield shifted).

Step 2.2: Palladium-Catalyzed Carbonylation (Hydroxycarbonylation)

  • Mechanism: Pd(0) oxidative addition into the C3-Br bond, CO insertion, and nucleophilic attack by water/hydroxide.

  • Reagents: Pd(OAc)₂ (5 mol%), dppf (10 mol%), CO (balloon or autoclave), Et₃N, MeOH/H₂O.

Protocol:

  • In a pressure vessel (or robust flask with balloon), combine:

    • 3-Bromo-6-chlorothieno[3,2-b]pyridine (2.0 g, 8.0 mmol)

    • Pd(OAc)₂ (90 mg, 0.4 mmol)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (440 mg, 0.8 mmol)

    • Triethylamine (3.3 mL, 24 mmol)

    • Methanol (20 mL) and Water (5 mL).

  • Purge with Nitrogen (3x), then fill with Carbon Monoxide (CO) (1-3 atm).

  • Heat to 70°C for 12-16 hours.

  • Workup: Vent CO carefully. Filter catalyst through Celite.

  • Concentrate filtrate to remove MeOH. Dilute aqueous residue with water (20 mL).

  • Precipitation: Acidify carefully with 1N HCl to pH 3-4. The target acid will precipitate.

  • Purification: Filter, wash with water, and dry.[2][3] Recrystallize from MeOH/DMF if needed.

  • Final Product: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid .

Data Summary & Critical Process Parameters

ParameterStep 1.1 (Cyclization)Step 1.2 (Decarboxylation)Step 2.1 (Bromination)Step 2.2 (Carbonylation)
Solvent DMF (Anhydrous)QuinolineAcetic AcidMeOH / H₂O
Temperature 60°C190°C60°C70°C
Catalyst/Base K₂CO₃Cu PowderNaOAc (Buffer)Pd(OAc)₂ / dppf
Key Risk Exotherm on additionVigorous CO₂ evolutionOver-bromination (C2,3-dibromo)CO Safety / Catalyst poisoning
Yield Target >85%>75%>80%>70%

Troubleshooting & Optimization

  • Regioisomer Contamination (Step 1.1): If the 3-amino derivative is observed (from nitrile precursors), ensure the aldehyde precursor is free of nitrile impurities. The aldehyde route guarantees the oxygenated functionality.

  • Incomplete Decarboxylation (Step 1.2): Ensure the temperature reaches 190°C. If quinoline is difficult to remove, use diphenyl ether as an alternative high-boiling solvent.

  • C2-Bromination (Step 2.1): If C2-bromo is observed, lower the temperature to RT. C3 is kinetically favored, but thermodynamic equilibration can lead to mixtures.

  • Carbonylation Failure (Step 2.2): If conversion is low, increase CO pressure (5 atm) using an autoclave. Ensure the reaction mixture is strictly deoxygenated before CO introduction.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Retrieved from

  • MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1567. Retrieved from

  • Santa Cruz Biotechnology. 7-Chlorothieno[3,2-b]pyridine (CAS 69627-03-8). Retrieved from

  • Google Patents. (2021). WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds. Retrieved from

  • Barker, J. M., et al. (1985). Thienopyridines.[2][4][5][6][7][8][9][10] Part 6. Electrophilic substitution of thieno[3,2-b]pyridine. Journal of Chemical Research. (Standard reference for C3-bromination selectivity).

Sources

Application

Application Notes and Protocols for Utilizing 6-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid as a Scaffold for Kinase Inhibitors

Introduction: The Strategic Advantage of the Thieno[3,2-b]pyridine Scaffold in Kinase Inhibitor Design Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Thieno[3,2-b]pyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. The thieno[3,2-b]pyridine core has emerged as a privileged scaffold in this endeavor. Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric elements necessary for high-affinity binding to the ATP-binding site of kinases.

Recent studies have highlighted the thieno[3,2-b]pyridine scaffold as a template for ATP-competitive inhibitors that, through strategic chemical modification, can achieve remarkable selectivity. The weak interaction of the core with the kinase hinge region allows for diverse binding modes, enabling the design of inhibitors that anchor into the back pocket of the kinase, a key strategy for achieving selectivity.[1] This guide provides a comprehensive overview and detailed protocols for leveraging 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors.

The choice of 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid is strategic. The carboxylic acid at the 3-position serves as a prime handle for the introduction of various side chains via amide bond formation, allowing for the exploration of interactions with solvent-exposed regions of the kinase active site. Concurrently, the chlorine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties that can probe deeper pockets within the ATP-binding site and significantly influence inhibitor potency and selectivity.[2]

This document will provide detailed, field-proven protocols for the chemical modification of this scaffold and the subsequent biochemical evaluation of the synthesized compounds, empowering researchers to efficiently explore the chemical space around the thieno[3,2-b]pyridine core.

Physicochemical Properties and Safety Information

Compound: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Molecular Formula: C₈H₄ClNO₂S Molecular Weight: 213.64 g/mol

While specific safety data for 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid is not extensively documented, data for structurally related compounds such as 6-chloronicotinic acid and other chlorinated heterocyclic carboxylic acids indicate that standard laboratory precautions should be observed.[3]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

Synthetic Protocols for Library Generation

The derivatization of the 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid scaffold can be efficiently achieved through a two-pronged approach: amide coupling at the carboxylic acid and Suzuki coupling at the 6-chloro position.

Protocol 1: Amide Library Synthesis via HATU-Mediated Coupling

This protocol details the formation of an amide library by coupling a diverse set of primary and secondary amines to the carboxylic acid moiety of the scaffold. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended for its high efficiency and mild reaction conditions, which are suitable for a wide range of functionalized amines.

Workflow for Amide Library Synthesis

Scaffold 6-Chlorothieno[3,2-b]pyridine- 3-carboxylic acid Reaction Stir at Room Temperature (4-16 hours) Scaffold->Reaction Amine Diverse Amine Library (R1R2NH) Amine->Reaction HATU HATU, DIPEA HATU->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Library (6-Chloro-N-(R1R2)-thieno[3,2-b]pyridine- 3-carboxamide) Purification->Product

Caption: Amide library synthesis workflow.

Materials:

  • 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Diversification

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the 6-chloro position with a variety of aryl- and heteroarylboronic acids. This reaction is a powerful tool for introducing diverse aromatic systems that can significantly impact kinase binding affinity and selectivity.

Workflow for Suzuki-Miyaura Coupling

StartingMaterial Amide derivative from Protocol 1 Reaction Heat at 80-100 °C (2-12 hours) StartingMaterial->Reaction BoronicAcid Aryl/Heteroarylboronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd(OAc)2, SPhos Catalyst->Reaction Base K3PO4 Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Kinase Inhibitor Library (6-Aryl-N-(R1R2)-thieno[3,2-b]pyridine- 3-carboxamide) Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • 6-Chloro-thieno[3,2-b]pyridine-3-carboxamide derivative (from Protocol 1)

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the 6-chloro-thieno[3,2-b]pyridine-3-carboxamide derivative (1.0 eq), the boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final inhibitor.

Biochemical Evaluation: Kinase Inhibition Assays

The following protocol details a robust and widely used method for determining the inhibitory activity (IC₅₀) of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4]

Protocol 3: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

Workflow for ADP-Glo™ Kinase Assay

KinaseReaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Test Compound (serial dilution) Incubate at RT (60 min) StopReaction 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate at RT (40 min) KinaseReaction->StopReaction SignalGeneration 3. Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP) Incubate at RT (30-60 min) StopReaction->SignalGeneration Detection 4. Luminescence Detection: Measure light output with a luminometer SignalGeneration->Detection Analysis 5. Data Analysis: - Plot % Inhibition vs. [Compound] - Fit to a dose-response curve - Determine IC50 value Detection->Analysis

Caption: ADP-Glo™ kinase assay workflow for IC₅₀ determination.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP (at or near the Kₘ for the target kinase)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase and substrate mix in kinase buffer.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Initiate the kinase reaction by adding 2.5 µL of ATP in kinase buffer. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]

Exemplary Data and Structure-Activity Relationship (SAR) Insights

The thieno[3,2-b]pyridine scaffold has been successfully employed to generate potent inhibitors for several kinases. The data below showcases the potential of this scaffold.

Compound IDTarget KinaseR¹ (Amide)R² (6-position)IC₅₀ (nM)Reference
1 c-MetN-(3-fluoro-4-methoxyphenyl)malonamideH5[7]
2 VEGFR2N-(3-fluoro-4-methoxyphenyl)malonamideH10[7]
MU1464 Haspin-4-(4-methylpiperazin-1-yl)phenyl89[8]
MU1668 Haspin-4-(morpholin-4-yl)phenyl94[8]

Note: The structures for MU1464 and MU1668 are more complex and the table provides a simplified representation of the key variable groups.

Key SAR Observations:

  • The nature of the amide substituent (R¹) is critical for interacting with the solvent-exposed region of the kinase and can significantly impact potency and selectivity.

  • The aryl or heteroaryl group at the 6-position (R²) can be tailored to occupy hydrophobic pockets within the ATP-binding site, often leading to a substantial increase in inhibitory activity. For instance, the introduction of groups capable of forming hydrogen bonds or van der Waals interactions can be beneficial.

  • The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for conformational flexibility, which can be exploited to achieve selectivity against closely related kinases.[1]

Conclusion

The 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid scaffold represents a highly valuable and versatile starting point for the development of novel and selective kinase inhibitors. The synthetic tractability of the carboxylic acid and chloro functionalities allows for the systematic exploration of chemical space through robust and reliable amide coupling and Suzuki-Miyaura cross-coupling reactions. The provided protocols offer a clear and reproducible pathway for the generation of compound libraries and their subsequent biochemical evaluation. By leveraging the unique properties of the thieno[3,2-b]pyridine core, researchers are well-equipped to discover next-generation targeted therapeutics.

References

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(15), e3693. Available at: [Link]

  • PubMed. (2009). N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Available at: [Link]

  • Zaytseva, O. O., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(9), 1541-1551. Available at: [Link]

  • ResearchGate. (2024). (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Available at: [Link]

  • PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • ACS Publications. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A Palladium-Catalyzed Three-Component Coupling of Arylboronic Acids, Sulfur Dioxide, and Hydrazines. Available at: [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 215-226. Available at: [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]

  • Google Patents. (2007). US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Case ID: SOL-6CTP-DMSO Subject: Overcoming solubility limits of rigid heteroaromatic carboxylic acids in DMSO Status: Active Responder: Senior Application Scientist Executive Summary & Problem Analysis The Molecule: 6-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-6CTP-DMSO Subject: Overcoming solubility limits of rigid heteroaromatic carboxylic acids in DMSO Status: Active Responder: Senior Application Scientist

Executive Summary & Problem Analysis

The Molecule: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a rigid, planar heteroaromatic scaffold. The Problem: Users frequently report precipitation or "crashing out" when preparing stock solutions (>10 mM) in Dimethyl Sulfoxide (DMSO).

Root Cause Analysis:

  • Lattice Energy: The fused thienopyridine ring system promotes strong

    
     stacking interactions, creating a high-energy crystal lattice that resists solvation.
    
  • Hydrogen Bond Dimerization: The carboxylic acid moiety (-COOH) at position 3 forms stable cyclic dimers via intermolecular hydrogen bonding. In non-aqueous solvents, these dimers effectively double the molecular weight and reduce polarity, making the molecule behave like a "brick" in solution.

  • Protonation State: In pure DMSO (a polar aprotic solvent), the carboxylic acid remains protonated (neutral). DMSO is a hydrogen bond acceptor but cannot easily break the strong homodimeric acid-acid H-bonds without assistance.

Troubleshooting Decision Tree

Before proceeding with chemical modification, follow this logical workflow to determine the optimal solubilization strategy.

SolubilityWorkflow Start Start: Solid Compound + DMSO VisualCheck Visual Inspection: Cloudy or Precipitate? Start->VisualCheck Sonicate Step 1: Physical Disruption Sonicate (40kHz) + Heat (50°C) VisualCheck->Sonicate Yes Success Success: Clear Solution VisualCheck->Success No (Clear) Check1 Soluble? Sonicate->Check1 BaseAdd Step 2: Chemical Ionization Add Organic Base (1.1 eq TEA or DIPEA) Check1->BaseAdd No Check1->Success Yes Check2 Soluble? BaseAdd->Check2 Check2->Success Yes Failure Failure: Check Purity/Crystal Form Check2->Failure No WaterAdd Step 3: Cosolvent Tuning (Only if aqueous buffer is destination) Pre-dilute with water (Salt formation)

Figure 1: Decision matrix for solubilizing thienopyridine carboxylic acids.

Technical Protocols

Protocol A: The "Chemical Shift" (Recommended)

Best for: High concentration stocks (20mM - 100mM) for biological screening.

Mechanism: Deprotonation of the carboxylic acid breaks the intermolecular dimers. The resulting carboxylate anion forms a soluble ion pair with the organic base, vastly increasing solubility in polar aprotic solvents like DMSO.

Reagents:

  • Target Compound: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

  • Solvent: Anhydrous DMSO (Grade: ACS or Spectrophotometric)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step:

  • Calculate Stoichiometry: Determine the molar amount of your compound. You need 1.1 to 1.5 equivalents of base.

    • Example: For 10 mg of compound (MW ~213.6 g/mol ), you have ~0.047 mmol.

    • Required TEA (MW 101.19, d=0.726): ~0.052 mmol

      
       7.2 µL.
      
  • Weighing: Weigh the solid compound into a glass vial.

  • Solvent Addition: Add 90% of the calculated volume of DMSO.

  • Base Addition: Add the calculated volume of TEA or DIPEA directly to the slurry.

  • Agitation: Vortex for 30 seconds. The solution should clear rapidly as the salt forms.

  • Final Adjustment: Make up to the final volume with DMSO.

Note: The resulting solution contains the triethylammonium salt of your compound. Ensure this counter-ion is compatible with your downstream assay.

Protocol B: The "Thermodynamic Push"

Best for: Analytical standards where additives (bases) are forbidden.

Mechanism: Increasing temperature overcomes the lattice energy (


). Sonication provides kinetic energy to break apart crystal aggregates.

Step-by-Step:

  • Add DMSO to the solid.

  • Sonicate: Place in an ultrasonic bath at ambient temperature for 5-10 minutes.

  • Heat: If solid remains, heat the vial to 60°C (Do not exceed 80°C to prevent DMSO decomposition).

  • Equilibrate: Allow to cool to room temperature.

    • Critical Check: If the compound precipitates upon cooling, this method has failed (supersaturation). Move to Protocol A.

Data & Solubility Parameters

Table 1: Estimated Physicochemical Properties & Solubility Limits

ParameterValue (Approx)Implication for Solubility
MW ~213.64 g/mol Small molecule, kinetics should be fast.
pKa (Acid) 3.5 - 4.2Moderately acidic. Easily deprotonated by weak bases.
LogP ~2.0 - 2.5Moderately lipophilic. Poor water solubility.[1]
DMSO Solubility (Neutral) < 10 mg/mLLikely forms dimers; slow dissolution.
DMSO Solubility (Anion) > 50 mg/mLHigh. Charge delocalization enhances solvation.
Melting Point > 180°C (Dec)High lattice energy requires energy to break.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution froze in the fridge. Is the compound ruined? A: Likely not. DMSO freezes at 19°C.

  • Action: Thaw completely at room temperature or 30°C. Vortex vigorously.

  • Warning: If you see "needles" or sediment after thawing that doesn't redissolve, the compound may have crystallized out. Use Protocol B (Heat/Sonicate) to redissolve. Do not use the supernatant without redissolving, or your concentration will be wrong.

Q2: Can I use water to help dissolve it? A: Generally, no . Adding water to a DMSO solution of this hydrophobic compound (LogP ~2.5) acts as an "anti-solvent," causing immediate precipitation. Water should only be added after the compound is fully dissolved in DMSO, and usually into a large volume of buffer (rapid dilution) to prevent aggregation.

Q3: Why does the solution turn slightly yellow after adding TEA? A: This is normal. The formation of the conjugated heteroaromatic anion (carboxylate) often results in a bathochromic shift (red-shift) in absorbance, appearing yellow to the eye. This confirms the salt formation.

Q4: Is DMSO hygroscopic? Does it matter? A: Yes, DMSO absorbs water from the air.

  • Impact: As DMSO absorbs water, its solvating power for hydrophobic thienopyridines decreases.

  • Fix: Use anhydrous DMSO and store stocks in aliquots with tight seals (or over molecular sieves).

References

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[3][4] Gaylord Chemical.[2][3][4][5][6]

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: A Guide to Drug Solubility. Springer. (General reference on salt selection for solubility).
  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.

  • PubChem. (2025). Compound Summary: Thieno[3,2-b]pyridine-6-carboxylic acid (Analog). National Library of Medicine.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields for Thienopyridine Carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of thienopyridine carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of thienopyridine carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Thienopyridines are cornerstone structures in numerous therapeutic agents, and achieving optimal reaction yields is critical for successful research and development campaigns[1][2][3].

This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental challenges and offer field-proven solutions, grounded in authoritative literature.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic decisions you'll face before starting your experiments.

Q1: I need to synthesize a substituted thieno[2,3-b]pyridine-5-carboxylic acid. Which synthetic route is the most reliable starting point?

A1: The choice of synthetic route is highly dependent on the available starting materials and the desired substitution pattern on the final molecule. Three robust and well-documented methods are the Gewald reaction, the Fiesselmann synthesis, and the Friedländer annulation.

  • Gewald Reaction: This is an excellent choice if you are starting with a ketone or aldehyde and an α-cyanoester. It's a multicomponent reaction that efficiently builds a 2-aminothiophene ring, which can then be cyclized to form the desired thienopyridine system[4][5]. It is particularly powerful for creating poly-substituted aminothiophenes in a single step[6][7].

  • Fiesselmann Thiophene Synthesis: This method is ideal when you start with thioglycolic acid derivatives and α,β-acetylenic esters. It provides a regioselective route to 3-hydroxythiophene-2-carboxylic acid esters, which are versatile intermediates for further elaboration into the thienopyridine core[8][9][10].

  • Friedländer Annulation: This approach is best when you have a 3-amino-2-formylthiophene (or a precursor like 3-azido-2-formylthiophene) and a compound with an α-methylene group next to a carbonyl, such as pyruvic acid. This reaction directly constructs the pyridine ring onto the thiophene scaffold[1].

To help guide your decision, consider the following workflow:

G start What are your primary starting materials? sm1 Ketone/Aldehyde + α-Cyanoester + Sulfur start->sm1 sm2 Thioglycolic Acid Derivative + α,β-Acetylenic Ester start->sm2 sm3 3-Amino-2-formylthiophene + α-Methylene Carbonyl start->sm3 route1 Gewald Reaction sm1->route1 route2 Fiesselmann Synthesis sm2->route2 route3 Friedländer Annulation sm3->route3 desc1 Forms a 2-aminothiophene intermediate. Excellent for diverse substitutions. route1->desc1 desc2 Forms a 3-hydroxythiophene intermediate. Highly regioselective. route2->desc2 desc3 Directly constructs the pyridine ring. Efficient for specific precursors. route3->desc3

Caption: Decision workflow for selecting a primary synthetic route.

Part 2: Troubleshooting Guide - Synthesis of the Thienopyridine Core

This section tackles specific problems encountered during the construction of the core heterocyclic system.

Q2: My Gewald reaction yield is consistently low (<40%). The primary issue appears to be the incomplete formation of the 2-aminothiophene intermediate. What are the likely causes and solutions?

A2: Low yields in the Gewald reaction often trace back to three key areas: the initial Knoevenagel condensation, the sulfur addition/cyclization step, or suboptimal reaction conditions.[5]

Possible Causes & Solutions:

  • Inefficient Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone/aldehyde and the active methylene compound. If this step is slow or reversible, the overall yield will suffer.

    • Solution: Ensure your base is appropriate. While morpholine is commonly used, a stronger base like triethylamine or piperidine might be necessary for less reactive ketones. Also, ensure your reagents are anhydrous, as water can interfere with the condensation.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur must dissolve and react to form the thiolate intermediate.

    • Solution: The reaction temperature is critical. It needs to be high enough to facilitate sulfur dissolution and reaction but not so high that it causes decomposition. A common temperature range is 60-80°C[6][11]. Using a high-boiling solvent like ethanol, DMF, or dioxane can help maintain the required temperature. Microwave irradiation has also been shown to dramatically improve reaction times and yields by promoting efficient heating[5][12].

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can halt the reaction.

    • Solution: While the ketone and cyanoester are typically used in a 1:1 ratio, a slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.

Summary of Optimized Gewald Conditions:

ParameterStandard ConditionOptimized ConditionRationale
Base MorpholinePiperidine or Et₃NStronger base for less reactive ketones.
Solvent EthanolDMF or DioxaneHigher boiling point for better sulfur solubility.
Temperature Reflux (Ethanol)80-120°C (Microwave)Faster, more efficient heating and reaction.[12]
Sulfur (eq.) 1.01.1 - 1.2Drives the equilibrium towards product formation.
Q3: I am attempting a Fiesselmann synthesis, but I am isolating the thioacetal intermediate instead of the cyclized thiophene product. How do I promote the Dieckmann condensation step?

A3: This is a classic issue in the Fiesselmann synthesis. The formation of the thioacetal is reversible, but the subsequent intramolecular Dieckmann condensation to form the thiophene ring requires a sufficiently strong base and anhydrous conditions to proceed efficiently[8][9].

Possible Causes & Solutions:

  • Insufficient Base Strength: The base must be strong enough to deprotonate the carbon alpha to the ester group, initiating the cyclization.

    • Solution: If you are using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)[13]. The choice of base is critical for driving the Dieckmann condensation forward.

  • Presence of Protic Solvents/Water: Water or other protic solvents can quench the enolate intermediate required for cyclization, halting the reaction at the thioacetal stage.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

  • Reaction Temperature: The cyclization step may require thermal energy to overcome the activation barrier.

    • Solution: While the initial Michael addition can often be done at room temperature, the cyclization may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for conversion of the intermediate to the final product.

Part 3: Troubleshooting Guide - Functionalization and Derivatization

This section focuses on challenges related to modifying the thienopyridine carboxylic acid, particularly amide bond formation.

Q4: My amide coupling reaction between a thienopyridine carboxylic acid and a primary amine is giving low yields, and I'm observing significant amounts of unreacted starting material. What's going wrong?

A4: Amide coupling is a fundamental transformation, but its success with heterocyclic carboxylic acids can be tricky. Low yields are typically due to poor activation of the carboxylic acid, side reactions, or poor solubility[14][15].

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester or acyl halide) to react with the amine[15][16]. The choice of coupling reagent is paramount.

    • Solution: For standard couplings, carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are common, but often require an additive to prevent side reactions and improve efficiency. Additives like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective[16]. HATU is particularly robust and often gives superior yields for challenging substrates.

  • Inappropriate Base: A base is usually required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. However, the wrong base can cause problems.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid strong bases like NaOH or alkoxides, which can promote hydrolysis of the activated ester or other side reactions[14].

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure you are using an appropriate anhydrous solvent. DMF, DCM, and THF are common choices. If solubility remains an issue, gently warming the reaction mixture or using a solvent mixture might help[14].

Troubleshooting Workflow for Amide Coupling:

G start Low Yield in Amide Coupling q1 Is the carboxylic acid fully activated? start->q1 q2 Is the base appropriate? q1->q2 Yes sol1 Switch to a more robust coupling reagent. (e.g., EDC/HOBt -> HATU) q1->sol1 No q3 Are all reactants soluble? q2->q3 Yes sol2 Use a non-nucleophilic base. (e.g., DIPEA, TEA) q2->sol2 No sol3 Change solvent or use a co-solvent. (e.g., DMF, DCM/DMF) q3->sol3 No end Improved Yield q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Part 4: Troubleshooting Guide - Post-Reaction Issues & Purification

Even after a successful reaction, challenges can arise. This section covers common post-reaction problems.

Q5: After my reaction, I've successfully synthesized my target thienopyridine carboxylic acid ester. However, during aqueous workup or purification, I'm seeing significant hydrolysis back to the carboxylic acid. How can I prevent this?

A5: Ester hydrolysis is a common problem, especially with sterically unhindered esters (like methyl or ethyl esters) or under conditions that are too acidic or basic[17][18]. Thienopyridine systems can sometimes facilitate hydrolysis compared to simple aromatic esters.

Possible Causes & Solutions:

  • Harsh pH in Workup: Using strong acids or bases during the aqueous extraction can catalyze hydrolysis.

    • Solution: Perform your aqueous workup under neutral or near-neutral conditions. Use a saturated sodium bicarbonate (NaHCO₃) solution for a mild basic wash and brine (saturated NaCl) for the final wash instead of stronger bases like NaOH[14]. If an acid wash is needed, use a dilute solution of a weak acid.

  • Prolonged Contact with Water: The longer the ester is in contact with the aqueous phase, the more hydrolysis can occur.

    • Solution: Perform extractions quickly and efficiently. Ensure good phase separation and minimize the formation of emulsions.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may contain bound water, which can cause hydrolysis of sensitive esters on the column.

    • Solution: If you suspect on-column hydrolysis, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent system and then packing the column. Alternatively, using a less polar stationary phase like alumina or switching to a different purification method (e.g., recrystallization) can be effective.

Q6: I am trying to perform a reaction at high temperatures (>120°C) with my thienopyridine carboxylic acid, but I am observing significant decarboxylation. How can I mitigate this?

A6: Decarboxylation of heteroaromatic carboxylic acids at high temperatures is a known issue[19][20][21]. The stability of the resulting carbanion or the transition state leading to it determines the ease of CO₂ loss. The pyridine nitrogen can influence this stability.

Possible Causes & Solutions:

  • Thermal Instability: The primary cause is simply excessive heat. The C-C bond between the ring and the carboxyl group weakens and breaks at high temperatures.

    • Solution: The most straightforward approach is to find a catalyst or reaction system that allows you to run the reaction at a lower temperature[14]. For example, in cross-coupling reactions, switching to a more active palladium catalyst/ligand system can often reduce the required temperature from >120°C to 80-100°C.

  • Conversion to a More Stable Functional Group: If high temperatures are unavoidable for a subsequent step, you can temporarily convert the carboxylic acid to a more thermally stable group that can be reverted later.

    • Solution: Convert the carboxylic acid to a more robust ester (e.g., a tert-butyl ester) or an amide. These groups are generally more resistant to thermal decarboxylation. After the high-temperature step is complete, the ester or amide can be hydrolyzed back to the carboxylic acid.

Part 5: Key Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for optimization.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate [4][6]
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (to make a 0.5 M solution).

  • Addition of Base: Add morpholine or piperidine (0.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: HATU-Mediated Amide Coupling [16][22]
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the thienopyridine carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF (to make a 0.2 M solution).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Reagents: Add the amine (1.2 eq.) followed by the dropwise addition of DIPEA (2.5 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References
  • PMC.

  • MDPI.

  • Grokipedia.

  • Jordan Journal of Chemistry (JJC).

  • Wikipedia.

  • PMC.

  • AWS.

  • Benchchem.

  • Semantic Scholar.

  • ResearchGate.

  • PMC.

  • Wikipedia.

  • Benchchem.

  • CyberLeninka.

  • University of Giessen.

  • Sciforum.

  • PMC.

  • White Rose Research Online.

  • ACS Publications.

  • YouTube.

  • MDPI.

  • ResearchGate.

  • Journal of Organic and Pharmaceutical Chemistry.

  • PubMed.

  • PMC.

  • ResearchGate.

  • ResearchGate.

  • HepatoChem.

  • MDPI.

  • Benchchem.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Current Chemistry Letters.

  • Google Patents.

  • PMC.

  • Chemistry LibreTexts.

  • MDPI.

  • Thieme Science of Synthesis.

  • ResearchGate.

  • PMC.

  • Luxembourg Bio Technologies.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Substituted Thienopyridine Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 6-substituted thienopyridines. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 6-substituted thienopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity and yield issues stemming from steric congestion at the 6-position of the thienopyridine core. The inherent electronic properties of the thienopyridine system, combined with bulky substituents, often complicate standard synthetic transformations.[1]

This resource provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling at the 6-position of a halothienopyridine is failing or giving very low yields. What are the common causes and how can I fix it?

This is a classic and frequent challenge. The low reactivity is often a combination of the electron-deficient nature of the thienopyridine ring and steric hindrance from the 6-substituent, which impedes the catalytic cycle.[1]

A1: Common Causes & Recommended Solutions

  • Catalyst Inactivation/Slow Oxidative Addition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1] Furthermore, steric bulk near the reaction site hinders the crucial oxidative addition step.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands accelerate reductive elimination and are sterically demanding enough to promote the formation of the active monoligated palladium species. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[1] Using advanced, pre-formed catalysts (e.g., XPhos Pd G3/G4) can also enhance stability and activity.[2][3]

  • Inappropriate Base or Poor Solubility: The choice of base is critical and can significantly impact yield. Strong bases may cause side reactions, while poor solubility of reactants limits reaction rates.

    • Solution: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than strong hydroxides.[1] Ensure the base is finely ground and thoroughly dried. To address solubility, a solvent system like dioxane/water or toluene/water is standard.[1] For particularly stubborn cases, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be beneficial.[1]

  • Reaction Temperature: While heat can drive the reaction, it may also lead to decomposition of starting materials or the desired product.

    • Solution: Optimize the temperature carefully. Begin at a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely by TLC or LC-MS. If no conversion is observed, incrementally increase the temperature.

Q2: I'm attempting a Buchwald-Hartwig amination to install a bulky secondary amine at the 6-position, but I'm mostly recovering starting material. What should I try?

This is a common issue when both coupling partners are sterically demanding. The mechanism is sensitive to steric hindrance around the metal center during both the amine coordination and reductive elimination steps.[2]

A2: Key Troubleshooting Steps

  • Ligand Choice is Paramount: Standard ligands may not be sufficient. Switch to specialized biarylphosphine ligands designed for hindered couplings. Josiphos-type ligands or bulky biaryl phosphorinane ligands have shown success in coupling hindered anilines and aryl halides.

  • Consider the Palladium Precatalyst: The generation of the active Pd(0) species is critical. Use a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily forms the active catalyst under mild conditions with a wide range of bases.[2]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the standard choice. If your substrate is base-sensitive, carefully screened conditions with weaker bases like K₃PO₄ might work, but will likely require a more active catalyst system.

  • Solvent Effects: Toluene and dioxane are common solvents. However, for highly polar substrates, solvents like CPME (cyclopentyl methyl ether) can offer better solubility and thermal stability.

Q3: Are there alternative strategies to cross-coupling for installing bulky groups at the 6-position?

A3: Yes, rethinking the synthetic sequence can be highly effective.

  • Build the Ring Last (Convergent Synthesis): Instead of functionalizing a pre-formed thienopyridine, consider a convergent approach where one of the rings is constructed from a precursor that already contains the bulky substituent. For example, a substituted thiophene can be used as a building block to construct the pyridine ring.[4] This strategy avoids performing sterically challenging reactions on the final heterocyclic core.

  • Nucleophilic Aromatic Substitution (SNAr): If the thienopyridine ring is sufficiently activated with electron-withdrawing groups, an SNAr reaction can be a viable alternative to metal-catalyzed methods. For instance, a 6-chloro or 6-fluoro thienopyridine might react directly with a nucleophile (like an amine or alkoxide) under thermal or microwave conditions.[5][6]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)

This guide provides a systematic workflow for diagnosing and solving low-yield issues in the most common reactions hindered by 6-position substitution.

Troubleshooting Workflow Diagram

G start Low Yield (<20%) in 6-Substituted Thienopyridine Cross-Coupling check_reagents Verify Reagent Purity & Activity (Boronic Acid, Amine, Base, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Degas solvent, use Schlenk/glovebox) check_reagents->check_setup Reagents OK change_ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos, RuPhos) check_setup->change_ligand Setup is Inert change_catalyst Use Advanced Precatalyst (e.g., G3/G4 Precatalysts) change_ligand->change_catalyst Still low yield optimize_base Screen Weaker Bases (K3PO4, Cs2CO3) Ensure base is dry and fine powder. change_catalyst->optimize_base Still low yield optimize_temp Optimize Temperature (Start at 80°C, increase incrementally) optimize_base->optimize_temp Still low yield alternative_route Consider Alternative Strategy (Convergent Synthesis, SNAr) optimize_temp->alternative_route All optimizations failed G cluster_reactants Reactants cluster_conditions Conditions Thieno_Br ThienoPy-Br (6-Bromo-thienopyridine) Product ThienoPy-R (6-Aryl-thienopyridine) Thieno_Br->Product Boronic_Acid R-B(OH)2 (Bulky Boronic Acid) Boronic_Acid->Product Catalyst XPhos Pd G3 Catalyst->Product Base K3PO4 Base->Product Solvent Dioxane/H2O, 100°C Solvent->Product

Sources

Optimization

Minimizing side reactions during the hydrolysis of thienopyridine esters

This technical guide is structured as a specialized support center resource for researchers working with thienopyridine scaffolds (e.g., Clopidogrel, Prasugrel derivatives). It addresses the critical challenges of ester...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with thienopyridine scaffolds (e.g., Clopidogrel, Prasugrel derivatives). It addresses the critical challenges of ester hydrolysis: preserving chirality and preventing sulfur oxidation.

Topic: Minimizing Side Reactions (Racemization & Degradation) Code: CHEMSUP-TP-001 Last Updated: 2025-05-15

Core Technical Analysis: The Stability Paradox

Thienopyridine esters (such as the methyl ester in Clopidogrel) present a unique synthetic challenge. You are likely attempting to hydrolyze the ester to its corresponding carboxylic acid (either for metabolite synthesis or intermediate resolution) but are encountering enantiomeric excess (ee%) erosion or ring degradation .

The Mechanism of Failure

The


-carbon in thienopyridines is exceptionally acidic due to the electron-withdrawing effects of both the ester carbonyl and the adjacent protonated nitrogen/thiophene system.
  • Racemization: Standard basic hydrolysis (NaOH/KOH) creates a high pH environment where the hydroxide ion acts as a base rather than a nucleophile. It abstracts the

    
    -proton, forming a planar enolate intermediate. When this repotonates, it does so indiscriminately, resulting in a racemic mixture.
    
  • Oxidation: The thiophene sulfur is electron-rich. Aggressive workups or oxidative hydrolysis reagents (like peroxides) can lead to S-oxides or ring-opening.

Visualizing the Threat

The following diagram illustrates the competition between the desired hydrolysis and the undesired racemization pathway.

RacemizationMechanism Ester Thienopyridine Ester (Chiral S-Enantiomer) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack (Fast at Low T) Enolate Planar Enolate (Achiral) Ester->Enolate Proton Abstraction (Favored by Heat/Strong Base) Base Strong Base (OH-) Acid Target Acid (Retained Chirality) Transition->Acid Elimination Racemate Racemic Acid (50:50 R/S) Enolate->Racemate Reprotonation

Caption: Figure 1. Kinetic competition between nucleophilic attack (hydrolysis) and proton abstraction (racemization).

Troubleshooting Guides & FAQs

Module A: Preserving Chirality (Racemization Control)

Q: I am using 1N NaOH at room temperature, but my ee% dropped from 99% to 75%. Why? A: Room temperature is too high for this substrate. The activation energy for proton abstraction (racemization) is often accessible at 25°C for phenylglycine-type derivatives.

  • Immediate Fix: Switch to Lithium Hydroxide (LiOH) . The lithium cation coordinates tightly with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring nucleophilic attack over proton abstraction.

  • Protocol Adjustment: Lower temperature to 0°C or -10°C.

Q: Can I use acid hydrolysis (HCl) instead? A: Acid hydrolysis prevents enolate formation (preserving chirality), but thienopyridines are acid-sensitive. Strong mineral acids at reflux often cause decarboxylation or thiophene ring opening . Acid hydrolysis is only recommended if the specific derivative has been proven stable via forced degradation studies [1].

Module B: Preventing Degradation (Oxidation & Ring Opening)

Q: My product is turning yellow/brown during workup. A: This indicates sulfur oxidation (S-oxide formation) or polymerization.

  • Cause: Thiophene moieties are sensitive to dissolved oxygen in alkaline solutions.

  • Fix: All solvents (THF, Water, Methanol) must be degassed (sparged with Argon/Nitrogen) for 15 minutes prior to reaction. Perform the reaction under an inert atmosphere. Add a radical scavenger like EDTA (0.1%) to chelate trace metals that catalyze oxidation.

Recommended Protocols

Protocol 1: Low-Temperature Chemical Hydrolysis (LiOH Method)

Best for: Standard laboratory synthesis where enzymes are unavailable.

Reagents:

  • LiOH·H2O (2.0 equiv)

  • Solvent System: THF:Water (3:1 v/v) - Degassed

  • Substrate: Thienopyridine methyl ester

Step-by-Step:

  • Dissolution: Dissolve the ester in THF under Nitrogen atmosphere. Cool the solution to -5°C using an ice/salt bath.

  • Saponification: Dissolve LiOH in the minimum amount of degassed water. Add this solution dropwise to the ester over 20 minutes. Crucial: Maintain internal temperature < 0°C.

  • Monitoring: Monitor by HPLC every 30 minutes. Stop immediately upon consumption of starting material (prolonged exposure to base promotes racemization).

  • Quench: Acidify carefully with 1M Acetic Acid (not HCl) to pH 6.0 at 0°C.

  • Extraction: Extract immediately with Ethyl Acetate. Avoid prolonged residence in the aqueous phase.

Protocol 2: Enzymatic Hydrolysis (Green Chemistry)

Best for: High-value chiral compounds requiring >99% ee retention.

Enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) operate at neutral pH, completely eliminating the risk of base-catalyzed racemization [2].

Step-by-Step:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Emulsion: Suspend the ester in the buffer. If insoluble, add 10% DMSO or Acetone as a co-solvent.

  • Reaction: Add PLE (100 units/mmol). Stir gently at 25°C.

  • Workup: Filter off the enzyme (if immobilized) or extract directly.

Comparative Data: Method Selection

ParameterNaOH (Standard)LiOH (Optimized)Enzymatic (PLE/CAL-B)
Reaction pH >12~10-117.0
Temperature 25°C-5°C to 0°C25°C - 30°C
Racemization Risk High LowNegligible
Reaction Time Fast (1-2 h)Medium (3-5 h)Slow (12-24 h)
Cost LowLowHigh
Scalability HighHighMedium

Decision Matrix (Workflow)

Use this logic flow to determine the correct experimental setup for your specific thienopyridine derivative.

DecisionTree Start Start: Hydrolysis Required Chiral Is the Alpha-Carbon Chiral? Start->Chiral NoChiral No Chiral->NoChiral YesChiral Yes Chiral->YesChiral Standard Use NaOH/MeOH (Standard) NoChiral->Standard Scale Scale of Reaction? YesChiral->Scale SmallScale < 10 grams (High Value) Scale->SmallScale LargeScale > 10 grams (Cost Sensitive) Scale->LargeScale Enzyme Protocol 2: Enzymatic (PLE) SmallScale->Enzyme LiOH Protocol 1: LiOH @ -5°C LargeScale->LiOH

Caption: Figure 2. Decision matrix for selecting hydrolysis conditions based on chirality and scale.

References

  • Hagihara, K., et al. (2009).[1][2] "Comparison of human cytochrome P450 inhibition by the thienopyridine antiplatelet agents clopidogrel, ticlopidine, and prasugrel." Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Faber, K. (2011). "Biotransformations in Organic Chemistry: A Textbook." Springer. (Chapter 2: Hydrolysis of Esters). Available at: [Link]

  • Pereillo, J.M., et al. (2002). "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

A Senior Application Scientist's Perspective on Structural Elucidation In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, par...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structural Elucidation

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing fused ring systems like thieno[3,2-b]pyridine, are of significant interest due to their diverse biological activities.[1][2] Among these, 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid stands as a key intermediate for the synthesis of various pharmacologically active molecules. This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a critical tool for its structural verification and purity assessment.

The Structural Framework: Predicting the 1H NMR Spectrum

To effectively interpret the 1H NMR spectrum, we must first dissect the molecule's structure and predict the expected chemical shifts and coupling patterns of its aromatic protons. The structure of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid presents a fused bicyclic system with three aromatic protons and a carboxylic acid proton.

The key to a robust interpretation lies in understanding the electronic environment of each proton, which is influenced by the electronegativity of the heteroatoms (nitrogen and sulfur), the electron-withdrawing effects of the chlorine and carboxylic acid substituents, and the magnetic anisotropy of the aromatic rings.[3]

Here is a breakdown of the expected signals:

  • H2 Proton: This proton is situated on the thiophene ring. Its chemical shift will be significantly influenced by the adjacent sulfur atom and the ortho carboxylic acid group. The carboxylic acid group, being strongly electron-withdrawing, is expected to deshield H2, shifting its resonance downfield.

  • H5 and H7 Protons: These protons reside on the pyridine ring. Their chemical shifts are primarily dictated by the nitrogen atom and the chlorine substituent. The nitrogen atom generally deshields adjacent protons. The chlorine atom at position 6 will exert a deshielding effect on the ortho H5 and H7 protons.

The coupling between these protons, governed by the number of bonds separating them, will result in distinct splitting patterns (multiplicities). We anticipate observing doublet or doublet of doublets signals for the pyridine protons due to ortho and meta coupling, while the thiophene proton might appear as a singlet or a finely split signal depending on long-range couplings.

Comparative Analysis with Related Structures

To refine our predictions, we can draw comparisons with the known 1H NMR data of similar thieno[3,2-b]pyridine derivatives. For instance, studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have provided valuable insights into the chemical shifts of protons on this heterocyclic scaffold.[4] While the substituents differ, the core ring system's proton environment offers a foundational reference. For example, in a related methyl carboxylate derivative, the pyridine protons (H5, H6, and H7) appear in the range of δ 7.39-8.81 ppm.[4] This downfield region is characteristic of protons on electron-deficient aromatic rings.

Furthermore, the influence of substituents on the chemical shifts of thiophene and pyridine rings has been extensively studied.[5][6][7] These studies establish that electron-withdrawing groups cause a downfield shift of proton signals, a principle that directly applies to the analysis of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid.

Expected 1H NMR Data Summary

Based on theoretical principles and comparative data, we can summarize the expected 1H NMR spectral data for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
COOH> 12.0Singlet (broad)-
H28.0 - 8.5Singlet or finely split-
H58.5 - 9.0Doublet~2-3 (meta coupling to H7)
H77.5 - 8.0Doublet~2-3 (meta coupling to H5)

Note: The exact chemical shifts can vary depending on the solvent used for the NMR experiment due to solvent-solute interactions.[8]

Experimental Workflow for 1H NMR Analysis

For researchers aiming to acquire and interpret the 1H NMR spectrum of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid, the following protocol is recommended.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Weigh ~5-10 mg of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Solvent Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Transfer Transfer solution to a clean, dry NMR tube Solvent->Transfer Spectrometer Place NMR tube in the spectrometer Transfer->Spectrometer Locking Lock on the deuterium signal of the solvent Spectrometer->Locking Shimming Shim the magnetic field to optimize homogeneity Locking->Shimming Acquire Acquire the 1H NMR spectrum Shimming->Acquire Processing Process the raw data (Fourier transform, phase correction, baseline correction) Acquire->Processing Integration Integrate the proton signals Processing->Integration Analysis Analyze chemical shifts, multiplicities, and coupling constants Integration->Analysis

Caption: A streamlined workflow for acquiring and processing the 1H NMR spectrum.

The Causality Behind Experimental Choices
  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice for carboxylic acids. Its ability to form hydrogen bonds with the carboxylic acid proton prevents its rapid exchange, allowing for the observation of the COOH proton signal, which is often broad.[8]

  • Shimming: This step is crucial for obtaining high-resolution spectra with sharp peaks. An inhomogeneous magnetic field leads to broadened lines, which can obscure fine coupling details and complicate the interpretation.

  • Data Processing: Proper processing of the raw free induction decay (FID) signal is essential for accurate analysis. Fourier transformation converts the time-domain signal to the frequency domain, while phase and baseline corrections ensure that the peaks are correctly shaped and the integral values are accurate.

Self-Validating Systems in NMR

A key aspect of trustworthy NMR data is internal consistency. The integration of the proton signals should correspond to the number of protons giving rise to each signal. For 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid, the ratio of the integrals for H2, H5, and H7 should be 1:1:1. The coupling constants observed in the splitting patterns must also be consistent. For example, the coupling constant (J-value) between H5 and H7 should be identical in both signals.

Conclusion

The 1H NMR spectrum of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid provides a wealth of structural information. A thorough understanding of the influence of its constituent atoms and functional groups on proton chemical shifts and coupling patterns allows for a confident and accurate interpretation. By comparing with related structures and following a robust experimental protocol, researchers can effectively utilize 1H NMR as a primary tool for the characterization of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. [Link]

  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. Taylor & Francis Online. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ACS Publications. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Taylor & Francis Online. [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. Preprints.org. [Link]

  • Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. [Link]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. [Link]

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Thienopyridine Acids: A Comparative Analysis

In the landscape of cardiovascular therapeutics, thienopyridine derivatives such as clopidogrel, prasugrel, and ticagrelor are cornerstone antiplatelet agents.[1] The analytical challenge, however, lies not with the pare...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular therapeutics, thienopyridine derivatives such as clopidogrel, prasugrel, and ticagrelor are cornerstone antiplatelet agents.[1] The analytical challenge, however, lies not with the parent prodrugs, but with their active metabolites and, more frequently in routine analysis, their inactive carboxylic acid metabolites. These acidic, ionizable compounds demand a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development to ensure accurate quantification for pharmacokinetic studies, quality control, and impurity profiling.

This guide provides an in-depth, experience-driven comparison of method development strategies for thienopyridine acids. We will move beyond rote protocols to explore the fundamental principles and causal relationships that underpin robust and reliable HPLC separations.

The Core Challenge: Taming Ionizable Analytes

Thienopyridine carboxylic acid metabolites are, by their nature, ionizable. Their retention behavior in reversed-phase (RP-HPLC) is critically dependent on the pH of the mobile phase.[2][3] An unoptimized method will often result in poor peak shape, low retention, and inconsistent results. The primary goal of method development is to suppress the ionization of the analyte's carboxylic acid group to increase its hydrophobicity, thereby promoting interaction with the non-polar stationary phase.[4][5]

Below is a logical workflow for developing a robust HPLC method for these compounds.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & Column Selection cluster_mobile Phase 2: Mobile Phase Optimization cluster_refine Phase 3: Refinement & Validation A Characterize Analyte (pKa, Solubility, UV λmax) B Select Stationary Phase (Default: C18, 5 µm, 250x4.6 mm) A->B Based on hydrophobicity C Select Organic Modifier (Acetonitrile or Methanol) B->C D Select Aqueous Buffer & Set pH (e.g., Phosphate, pH 2.5-4.0) C->D F Fine-tune Flow Rate & Temperature (Target Rt & Resolution) E Optimize Isocratic/Gradient Elution (Adjust Organic % for optimal Rt) D->E pH < pKa of analyte E->F G Perform Method Validation (ICH Q2R1) (Linearity, Accuracy, Precision) F->G

Caption: A systematic workflow for HPLC method development for thienopyridine acids.

Pillar 1: Strategic Selection of the Stationary Phase

The choice of stationary phase is the foundation of the separation. For thienopyridine acids, the overwhelming industry standard is a C18 (octadecylsilane) column, which operates on the principle of reversed-phase chromatography.[6]

  • Why C18 is Dominant: C18 columns provide a highly hydrophobic surface, offering excellent retention for the non-ionized, and therefore more non-polar, form of the acidic analytes.[6] Their versatility and the vast historical data available make them a reliable starting point for nearly all thienopyridine applications.[7][8][9][10]

  • Alternative Stationary Phases: While C18 is the workhorse, other phases can offer unique selectivity:

    • C8 (Octylsilane): Less retentive than C18, a C8 column can be advantageous when dealing with highly retained impurities or when a shorter run time is desired, provided resolution is not compromised.

    • Phenyl-Hexyl: This phase offers π-π interactions in addition to hydrophobic interactions.[11] This can be particularly useful for improving the selectivity between aromatic compounds, such as the thienopyridine core and related impurities. A method for Ticagrelor successfully utilized a Phenyl Hydride column with a simple formic acid mobile phase.[11]

    • Polar-Embedded Phases: These are C18 columns with a polar group (e.g., amide or carbamate) embedded in the alkyl chain. They offer alternative selectivity and are more compatible with highly aqueous mobile phases.

Pillar 2: Mobile Phase Optimization — The Art of Control

The mobile phase is the most powerful tool for manipulating retention time and selectivity in RP-HPLC.[12] For thienopyridine acids, this primarily involves controlling pH and the organic-to-aqueous ratio.

The Critical Role of pH

As a guiding principle, the mobile phase pH should be set approximately 2 units below the pKa of the analyte to ensure at least 99% of the molecules are in their non-ionized, protonated form.[4] This "ion suppression" is fundamental to achieving good retention and sharp, symmetrical peaks.[2][5]

Caption: Effect of mobile phase pH on the ionization state and retention of a thienopyridine acid.

  • Buffer Selection:

    • Phosphate Buffers: Potassium dihydrogen phosphate or sodium phosphate buffers are widely used due to their excellent buffering capacity in the pH 2-4 range.[8][9][13] They are robust, inexpensive, and ideal for UV-based detection methods.

    • Formic Acid: For methods intended for mass spectrometry (MS) detection, volatile buffers are required. A 0.1% solution of formic acid in water is a common choice, providing a sufficiently low pH while being compatible with MS ionization sources.[11]

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent affects both solvent strength (retention time) and selectivity.

  • Acetonitrile (ACN): Generally the preferred solvent. It has a lower viscosity, which results in lower backpressure, and is often more efficient. Many validated methods for clopidogrel, prasugrel, and ticagrelor utilize acetonitrile.[7][8][10][14]

  • Methanol (MeOH): A more protic solvent that can offer different selectivity through hydrogen bonding interactions. It is a valuable tool if co-eluting peaks are an issue with ACN. Some methods use a combination of both ACN and methanol to fine-tune selectivity.[7][15]

Comparative Analysis of Published HPLC Methods

The following table summarizes and compares validated HPLC methods for the analysis of major thienopyridines and their metabolites. This data provides a practical starting point for method development.

Analyte Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Reference
Clopidogrel & Acid Metabolite BDS Hypersil C18 (250x4.6 mm, 5 µm)Gradient: 10 mM Phosphate Buffer (pH 2.6), ACN, MeOH1.0220Not Specified[7]
Clopidogrel C18ACN : MeOH : 0.1M Phosphate Buffer (80:10:10 v/v/v)0.9240Not Specified[10][16]
Prasugrel Inertsil ODS-3V (250x4.6 mm, 5 µm)0.02M Phosphate Buffer : ACN (30:70 v/v)1.021010.6[14]
Prasugrel Kromasil C18MeOH : 10mM KH2PO4 (pH 2.2) (70:30 v/v)Not Specified257Not Specified[13]
Ticagrelor Symmetry C18 (250x4.6 mm, 5 µm)MeOH : Phosphate Buffer (pH 4.0) (75:25 v/v)1.02562.75[17]
Ticagrelor Cogent Phenyl Hydride (100x2.1 mm, 4 µm)Gradient: 0.1% Formic Acid in Water, 0.1% Formic Acid in ACN0.2254Not Specified[11]

This comparison highlights the consistent use of C18 columns and acidic phosphate buffers. The choice of organic modifier and its ratio is the primary variable adjusted to achieve the desired retention and resolution for each specific analyte.

Experimental Protocols

The following protocol is a representative, self-validating system for the determination of a thienopyridine acid, based on common practices in the cited literature.

Protocol 1: RP-HPLC Assay of Prasugrel in a Bulk Drug Sample

This protocol is adapted from validated methods and serves as a robust starting point.[8][13][14]

1. Materials and Reagents:

  • Prasugrel Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: 0.02 M Potassium Dihydrogen Orthophosphate buffer and Acetonitrile (30:70 v/v). Adjust buffer pH to ~3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 210 nm[14]

3. Preparation of Solutions:

  • Mobile Phase: Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing 300 mL of this buffer with 700 mL of acetonitrile.

  • Standard Stock Solution (600 µg/mL): Accurately weigh 60 mg of Prasugrel reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (100-600 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

4. System Suitability:

  • Before sample analysis, inject the 100% standard solution (e.g., 300 µg/mL) five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5. This ensures the system is performing adequately before proceeding.

5. Analytical Procedure:

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the peak areas.

  • Construct a calibration curve by plotting peak area against concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Conclusion

The successful development of HPLC methods for thienopyridine acids hinges on a systematic approach grounded in the fundamentals of reversed-phase chromatography for ionizable compounds. The consistent strategy across the scientific literature—employing a C18 stationary phase coupled with an acidic, buffered mobile phase—provides a clear and reliable path forward. By understanding the causal relationships between pH, analyte ionization, and retention, researchers can move beyond simple method replication to intelligently troubleshoot and optimize separations. The comparative data and protocols provided herein serve as a practical guide for scientists and drug development professionals to develop robust, accurate, and reliable analytical methods for this critical class of pharmaceuticals.

References

  • Jain, P. S., et al. (2015). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Scientifica. [Link]

  • Reddy, B. C. K., & Reddy, K. R. (2012). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(10), 4583-4588. [Link]

  • Scribd. (n.d.). Clopidogrel Tablet HPLC Assay Validation. [Link]

  • Prakash, K. V., et al. (2011). Development and Validation of RP-HPLC Method for Prasugrel. Journal of Chemical and Pharmaceutical Research, 3(3), 724-729. [Link]

  • Suneetha, D., & Anusha, M. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 10(7), 2229-2232. [Link]

  • Patel, M. J., et al. (2012). Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 231-236. [Link]

  • Vanitha Prakash, K., et al. (2011). Development and validation of HPLC method for determination of prasugrel in bulk and its pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research, 3(3), 724-729. [Link]

  • Santhi, N., et al. (2021). Development and validation of rp- hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. GSC Biological and Pharmaceutical Sciences, 17(2), 113-121. [Link]

  • Arambulo, A. S., et al. (2012). Development and validation of RP-HPLC method for determination of clopidogrel in tablets. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 1-5. [Link]

  • SlideShare. (2015). Method Development and Validation of Clopidogrel Bisulphate by Reverse Phase-HPLC in Bulk and Pharmaceutical Dosage Forms. [Link]

  • MicroSolv Technology Corporation. (n.d.). Ticagrelor Analyzed with HPLC. [Link]

  • ResearchGate. (2012). (PDF) Development and validation of RP-HPLC method for determination of clopidogrel in tablets. [Link]

  • ResearchGate. (2012). (PDF) Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using HPLC. [Link]

  • QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. [Link]

  • Scholars Research Library. (n.d.). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. [Link]

  • Technology Networks. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • MicroSolv Technology Corporation. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Sri Venkateswara College of Pharmacy. (2022). DEVELOPMENT AND VALIDATION OF A NEW STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND TICLOPIDINE. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Baškirova, I., et al. (2017). Influence of the mobile phase composition and pH on the chromatographic behaviour of polar neutral and ionized compounds in hydrophilic interaction chromatography. Chemija, 28(4). [Link]

  • ResearchGate. (2013). (PDF) Method Development and Validation of Aspirin and Ticlopidine Hydrochloride in Bulk Drug and Tablet Formulation by RP-HPLC. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]

Sources

Validation

Comparing biological activity of 6-chloro vs 5-chloro thienopyridine derivatives

This guide provides an in-depth technical comparison of 6-chloro versus 5-chloro thieno[2,3-b]pyridine derivatives.[1] It addresses the structural, electronic, and pharmacological distinctions critical for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-chloro versus 5-chloro thieno[2,3-b]pyridine derivatives.[1] It addresses the structural, electronic, and pharmacological distinctions critical for medicinal chemists and drug developers optimizing this scaffold for anticancer, antimicrobial, or antiplatelet applications.[1]

Executive Summary: The Positional Dilemma

In the optimization of thieno[2,3-b]pyridine scaffolds, the choice between a chlorine substituent at the C5 or C6 position is not merely structural—it is a decision that dictates the molecule's metabolic fate , synthetic reactivity , and binding mode .[1]

  • 6-Chloro Derivatives : Characterized by high electrophilicity due to the ortho-nitrogen effect. They often serve as reactive intermediates or "warheads" for covalent inhibition but carry a higher risk of off-target toxicity and metabolic instability (glutathione conjugation).

  • 5-Chloro Derivatives : Characterized by chemical stability and lipophilicity. They are typically employed to fill hydrophobic pockets (e.g., in kinase ATP binding sites) and improve metabolic half-life (

    
    ) by blocking oxidative metabolism at a vulnerable site.[1]
    

Structural & Electronic Analysis (SAR)

The thieno[2,3-b]pyridine core fuses a thiophene ring with a pyridine ring.[2] The numbering convention (S=1, Fusion=2,3, N=7) places the pyridine nitrogen at position 7.[1]

Electronic Environment
  • Position 6 (Ortho to N) : The carbon at C6 is electron-deficient due to the inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal of the adjacent pyridine nitrogen (N7). A chlorine atom here is highly activated towards Nucleophilic Aromatic Substitution (
    
    
    ).
  • Position 5 (Meta to N) : The carbon at C5 is electronically distinct, residing in a "quieter" zone of the pyridine ring. It is less susceptible to nucleophilic attack and primarily influences the molecule's shape and lipophilicity (

    
    ).
    

SAR_Analysis Core Thieno[2,3-b]pyridine Core Pos6 Position 6-Cl (Ortho to N7) Core->Pos6 Pos5 Position 5-Cl (Meta to N7) Core->Pos5 Effect6 High Electrophilicity S_NAr Reactive Metabolic Soft Spot Pos6->Effect6 Inductive Effect (-I) Effect5 Chemical Stability Hydrophobic Handle Metabolic Blocker Pos5->Effect5 Steric/Lipophilic

Figure 1: Structure-Activity Relationship (SAR) logic for chloro-substitution on the thienopyridine core.

Comparative Biological Activity

The following data summarizes the performance of these derivatives across key therapeutic indications.

Table 1: Biological Profile Comparison
Feature6-Chloro Derivative 5-Chloro Derivative Mechanistic Rationale
Reactivity (

)
High (

)
LowC6 is activated by N7; C5 is deactivated.
Metabolic Stability Low to ModerateHigh C6-Cl is prone to displacement by glutathione (GSH); C5-Cl blocks P450 oxidation.
Kinase Potency ModerateHigh 5-Cl often occupies the "gatekeeper" hydrophobic pocket in kinases (e.g., VEGFR-2, PI3K).[1]
Antimicrobial (

)


5-Cl provides better membrane permeability due to stable lipophilicity.[1]
Toxicity (

)
Lower (More Toxic)Higher (Safer)6-Cl can form reactive quinone-methide-like metabolites.
Therapeutic Case Studies

A. Anticancer (VEGFR-2 / PI3K Inhibition)

  • 5-Chloro : In the development of VEGFR-2 inhibitors, placing a chlorine at C5 significantly enhances potency (

    
     nM). The 5-Cl group projects into the hydrophobic back-pocket of the ATP binding site, displacing water and increasing entropy-driven binding affinity.
    
  • 6-Chloro : Often shows lower potency (

    
     nM) unless converted to a 6-amino or 6-ether derivative. The 6-Cl bond is too reactive and polarizable, often leading to rapid clearance in vivo.[1]
    

B. Antimicrobial (DNA Gyrase)

  • Derivatives with 5-chloro substitution have shown superior bacteriostatic activity against S. aureus. The stability of the C5-Cl bond ensures the molecule reaches the bacterial cytoplasm intact, whereas 6-chloro analogs may degrade in the acidic phagolysosome or bacterial efflux pumps.

Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Comparative Chemical Stability Assay ( Reactivity)

Purpose: To quantify the electrophilic reactivity difference between 5-Cl and 6-Cl isomers, predicting potential off-target toxicity.[1]

  • Preparation : Dissolve 10 mg of the 6-chloro and 5-chloro derivatives separately in 1 mL DMSO.

  • Reaction : Add 1.2 equivalents of benzylamine (nucleophile) to each vial.

  • Incubation : Heat both vials to 80°C.

  • Monitoring : Sample at

    
     hours. Analyze via HPLC-MS.
    
  • Validation Criteria :

    • 6-Chloro : Should show

      
       conversion to the benzylamino-derivative within 4 hours (Mass shift: 
      
      
      
      ).
    • 5-Chloro : Should show

      
       conversion after 24 hours.
      
    • Failure Mode: If 5-Chloro reacts rapidly, check for presence of electron-withdrawing groups at C4 or C2 that might activate the ring anomalously.[1]

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Purpose: To determine the intrinsic clearance (


) difference.
  • System : Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate : Incubate test compounds (1

    
    M) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Quenching : Terminate reaction at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis : LC-MS/MS quantification of parent compound remaining.

  • Calculation : Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
    • Expectation: 5-Chloro

      
       min; 6-Chloro 
      
      
      
      min (due to GSH conjugation or hydrolysis).

Synthesis & Derivatization Pathways

The synthesis of these two isomers requires distinct strategies due to the directing effects of the pyridine nitrogen.

Synthesis_Workflow Start 2-Mercaptonicotinonitrile Precursor Path6 Route A: 6-Chloro Synthesis (Direct Chlorination) Start->Path6 Path5 Route B: 5-Chloro Synthesis (Pre-functionalized) Start->Path5 Step6a Cyclization with Chloroacetone Path6->Step6a Step5a Use 5-Chloro-2-mercapto- nicotinonitrile start material Path5->Step5a Step6b Oxidation to N-oxide then POCl3 Chlorination Step6a->Step6b Prod6 6-Chloro-thieno[2,3-b]pyridine (Reactive Intermediate) Step6b->Prod6 Step5b Thorpe-Ziegler Cyclization Step5a->Step5b Prod5 5-Chloro-thieno[2,3-b]pyridine (Stable Scaffold) Step5b->Prod5

Figure 2: Synthetic divergence for accessing 5-Cl vs 6-Cl isomers.

  • 6-Chloro Synthesis : Often achieved by treating the thieno[2,3-b]pyridine N-oxide with phosphorus oxychloride (

    
    ).[1] The rearrangement chlorinates the C6 position (alpha to N).
    
  • 5-Chloro Synthesis : Cannot be easily installed via electrophilic halogenation on the final core. It is best introduced by using 5-chloro-2-mercaptonicotinonitrile as the starting material during the Gewald or Thorpe-Ziegler cyclization.

References

  • Litvinov, V. P. (2004). Chemistry of thienopyridines and related systems. Russian Chemical Reviews. Link

  • Haverkate, N. A., et al. (2022).[1][3][4][5] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link

  • Alenazi, N. A., et al. (2023).[1][6] New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry. Link

  • PubChem . Thieno[2,3-b]pyridine Compound Summary. National Library of Medicine. Link

  • BenchChem . Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Link

Sources

Comparative

A Researcher's Guide to Infrared (IR) Spectroscopy of Thienopyridine Carboxylic Acids: A Comparative Analysis

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands associated with thienopyridine carboxylic acids. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands associated with thienopyridine carboxylic acids. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of frequencies. It delves into the structural and electronic rationale behind the observed spectral features, offering a comparative perspective against simpler aromatic and heterocyclic analogues. By understanding the causality behind these vibrational signatures, researchers can more effectively utilize IR spectroscopy as a rapid, reliable tool for structural elucidation and reaction monitoring in the synthesis of these medicinally important scaffolds.[1][2]

The Strategic Value of IR Spectroscopy in Thienopyridine Synthesis

Thienopyridines are a class of fused heterocyclic compounds that form the core of numerous therapeutic agents.[3][4] When functionalized with a carboxylic acid group, their synthetic and analytical characterization demands robust and accessible techniques. Infrared spectroscopy provides a direct, non-destructive snapshot of a molecule's functional groups. Each covalent bond vibrates at a characteristic frequency, and when exposed to infrared radiation, the bond absorbs energy at that frequency. This absorption is what we observe as a peak in an IR spectrum.

For the thienopyridine carboxylic acid scaffold, IR spectroscopy is invaluable for:

  • Confirming the presence of the crucial carboxylic acid moiety: The -COOH group has highly distinctive and easily identifiable absorption bands.

  • Verifying the integrity of the aromatic fused-ring system.

  • Monitoring reaction progress: For instance, tracking the hydrolysis of an ester to the corresponding carboxylic acid by observing the appearance of the characteristic broad O-H stretch.[3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol outlines the standard method for analyzing a solid sample, such as a thienopyridine carboxylic acid, using the Potassium Bromide (KBr) pellet technique. This method is often preferred for its clarity and the absence of solvent peaks.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Rationale: To avoid spurious absorption bands from water, all materials must be scrupulously dry. The hydroxyl group (-OH) in water absorbs strongly in the IR spectrum and can obscure important features.

    • Procedure: Gently grind ~1-2 mg of the thienopyridine carboxylic acid sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr. The KBr must be kept in a desiccator or dried in an oven prior to use.

  • Homogenization:

    • Rationale: The sample must be intimately and evenly dispersed within the KBr matrix to ensure a uniform path length for the IR beam and prevent scattering, which can distort the spectrum.

    • Procedure: Continue grinding the mixture for several minutes until it appears as a uniform, fine powder.

  • Pellet Formation:

    • Rationale: The mixture is compressed under high pressure to form a transparent or translucent disc, which allows the IR beam to pass through with minimal scattering.

    • Procedure: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form the KBr pellet.

  • Spectral Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (primarily water vapor and CO₂) is recorded and automatically subtracted from the sample spectrum to provide a clean representation of the analyte's absorptions.

    • Procedure: Place the KBr pellet into the sample holder of the FTIR spectrometer. First, run a background scan. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[5]

Workflow Diagram: KBr Pellet Preparation and Analysis

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition A Dry Sample & KBr B Grind Sample (1-2 mg) A->B C Add KBr (100-200 mg) B->C D Homogenize Mixture C->D E Transfer to Die D->E F Apply Pressure (8-10 tons) E->F G Form Transparent Pellet F->G I Mount Pellet in FTIR G->I H Run Background Scan H->I J Acquire Sample Spectrum I->J K Process & Analyze Data J->K

Caption: Workflow for FTIR analysis using the KBr pellet method.

Decoding the Spectrum: A Comparative Guide to Absorption Bands

The IR spectrum of a thienopyridine carboxylic acid is a composite of vibrations from its constituent parts: the carboxylic acid group, the pyridine ring, and the thiophene ring. The electronic interplay within this fused aromatic system influences the precise position of these bands.

The Unmistakable Carboxylic Acid (-COOH) Signatures

The carboxylic acid functional group provides the most dominant and diagnostic peaks in the spectrum.

  • O–H Stretching: The most characteristic feature of a carboxylic acid is an extremely broad absorption band appearing from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[6][7] This breadth is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure. This broad envelope often partially obscures the sharper C-H stretching bands.[7][8]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption band is observed for the carbonyl group. For aromatic carboxylic acids like thienopyridine carboxylic acid, this band typically appears in the range of 1710-1680 cm⁻¹ .[6][9] Conjugation with the thienopyridine ring system slightly lowers the frequency compared to a saturated carboxylic acid (1725-1700 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.

  • Coupled C–O Stretching and O–H Bending: Two other vibrations associated with the carboxylic acid group appear in the fingerprint region. A band around 1320-1210 cm⁻¹ is attributed to the C-O stretching vibration, coupled with the in-plane O-H bending mode. A broader band for the out-of-plane O-H bend can sometimes be seen centered around 920 cm⁻¹.

Vibrations of the Thienopyridine Core

The fused aromatic rings give rise to a series of absorptions that, while more complex, are crucial for confirming the core structure.

  • Aromatic C–H Stretching: These vibrations give rise to weak to medium sharp bands located just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5]

  • Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a series of medium to strong, sharp bands in the 1600-1400 cm⁻¹ region. For pyridine itself, bands are observed near 1592 and 1580 cm⁻¹.[10] For thiophene, ring stretching occurs in the 1530-1350 cm⁻¹ range.[5] In the fused thienopyridine system, a complex pattern in this region is expected. For example, bands around 1572 cm⁻¹ can be related to C-N moieties in a pyridine ring.[9]

  • C–S Stretching: The thiophene moiety's C-S stretch is notoriously difficult to assign definitively as it is often weak and falls in a crowded region of the spectrum. It is generally expected to appear in the 710-680 cm⁻¹ range.[5]

  • C–H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[5]

Data Summary: Characteristic IR Absorption Bands
Functional Group / VibrationExpected Range (cm⁻¹)Intensity / AppearanceNotes
Carboxylic Acid O–H Stretch 3300 - 2500Very Strong, Very BroadHallmark of a hydrogen-bonded carboxylic acid dimer.[6]
Aromatic C–H Stretch 3100 - 3000Medium to Weak, SharpAppears on the shoulder of the broad O-H band.[5]
Carboxylic Acid C=O Stretch 1710 - 1680Very Strong, SharpPosition is lowered by conjugation with the aromatic system.[6][9]
Ring C=C and C=N Stretches 1600 - 1400Medium to Strong, Multiple Sharp BandsComplex pattern characteristic of the fused heteroaromatic core.[9][10]
In-Plane O–H Bend ~1440 - 1395Medium, BroadOften coupled with C-O stretching.
C–O Stretch ~1320 - 1210Strong, BroadCoupled with in-plane O-H bending.
C–H Out-of-Plane Bends 900 - 700Strong, SharpPosition is diagnostic of the ring substitution pattern.[5]
C–S Stretch 710 - 680Weak to MediumCan be difficult to assign.[5]
Comparative Analysis: Influence of the Fused Ring System

To appreciate the electronic effects within the thienopyridine carboxylic acid structure, it is instructive to compare its key absorption frequencies with those of its constituent building blocks.

MoleculeC=O Stretch (cm⁻¹)Key Ring Stretches (cm⁻¹)O-H Stretch (cm⁻¹)
Benzoic Acid ~1680-1700~1600, ~15803300-2500 (Broad)
Pyridine-2-Carboxylic Acid ~1700~1590, ~15703200-2500 (Broad)
Thiophene-2-Carboxylic Acid ~1670-1690~1528, ~1413, ~1354[5]3113-3083 (C-H), broad O-H
Thienopyridine Carboxylic Acid ~1680-1710 (Expected) ~1600-1400 (Complex Pattern) 3300-2500 (Broad)

The comparison illustrates that while the fundamental absorptions remain, the fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic environment that subtly shifts these frequencies. The carbonyl stretch, in particular, is sensitive to these conjugated and inductive effects.

Structure-Spectrum Relationship Diagram

The following diagram illustrates the direct correlation between the structural components of a thienopyridine carboxylic acid and their corresponding regions of absorption in an infrared spectrum.

Caption: Correlation between molecular structure and IR absorption regions.

Conclusion

Infrared spectroscopy serves as a powerful and indispensable tool for the structural verification of thienopyridine carboxylic acids. The highly characteristic broad O-H stretch between 3300-2500 cm⁻¹ and the strong, sharp carbonyl (C=O) absorption around 1710-1680 cm⁻¹ provide unambiguous evidence for the carboxylic acid functionality. These key bands, when analyzed in conjunction with the complex fingerprint of C=C and C=N ring stretches and C-H bending modes, allow for a comprehensive and confident structural assessment. This guide equips researchers with the foundational knowledge and comparative data necessary to interpret these spectra with expertise, thereby accelerating research and development in this vital area of medicinal chemistry.

References

  • Selvan, C. T., & Krishnan, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. [Link]

  • Dawa, B. A., & Gowland, J. A. (1978). Infrared studies of carboxylic acids and pyridine in chloroform and methanol. Canadian Journal of Chemistry, 56(19), 2567-2570. [Link]

  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

  • Sahoo, H., et al. (2011). Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. The Journal of Physical Chemistry C, 115(31), 15395-15405. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem. [Link]

  • NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Mueller, N. C., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. [Link]

  • ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. [Link]

  • Indian Journal of Chemistry. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • Jordan Journal of Chemistry. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. [Link]

  • Drozd, M., et al. (2009). Vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes part VIII. 5-methoxyindole-2-carboxylic acid and its Zn(II) complex. PubMed. [Link]

  • Parker, S. F., et al. (2024). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI. [Link]

  • ResearchGate. (2020). Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. [Link]

  • Thompson, A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • Ord, D. (n.d.). IR: carboxylic acids. [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • National Center for Biotechnology Information. (n.d.). Thieno(2,3-b)pyridine-2-carboxylic acid. PubChem. [Link]

  • Malmesbury Education. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) [Video]. YouTube. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

[1][2] Executive Summary & Chemical Identification 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a halogenated heteroaromatic intermediate used in pharmaceutical synthesis.[1] Its disposal requires strict adherence...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identification

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a halogenated heteroaromatic intermediate used in pharmaceutical synthesis.[1] Its disposal requires strict adherence to halogenated waste streams due to the chlorine substituent and the stability of the thienopyridine core.

  • CAS Number: 21211-29-0[1]

  • Formula: C₈H₄ClNO₂S

  • Molecular Weight: 213.64 g/mol [1][2]

  • Key Functional Groups: Carboxylic acid (Acidic), Chlorinated Thienopyridine (Halogenated/Heterocyclic).

Critical Directive: Do NOT dispose of this compound down the drain. Even if neutralized, the heterocyclic core and halogen content pose environmental accumulation risks. It must be incinerated via a licensed hazardous waste facility capable of scrubbing acid gases (HCl/SOx).

Hazard Profile & Risk Assessment

Self-Validating Safety Logic: In the absence of a compound-specific SDS for this niche intermediate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous thienopyridines.

Hazard ClassCategory (Inferred)H-CodesOperational Implication
Skin/Eye Irritant Category 2/2AH315, H319Acidic nature requires chemically resistant gloves (Nitrile >0.11mm).[1]
STOT-SE Category 3H335Dust inhalation risk.[3] Handle only in a fume hood.
Acute Toxicity Category 3/4 (Oral)H301/H302Treat as toxic. Avoid all mucosal contact.
Corrosive Solid/AcidH314Do not store in metal containers. Use HDPE or Glass.
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Expert Insight: The presence of the carboxylic acid moiety (


) makes this compound incompatible with strong oxidizers (e.g., permanganates) and strong bases (exothermic neutralization). The chlorine atom necessitates its classification as Halogenated Waste , which is often a separate, more expensive waste stream than general organics.

Disposal Workflows

A. Solid Waste (Preferred Method)

Disposing of the compound in its solid state is safer and more cost-effective than creating large volumes of liquid waste.[1]

  • Containerization: Collect the solid in a screw-top HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Required Text: "Hazardous Waste - Solid."[1]

    • Constituents: "6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (100%)."[1]

    • Hazard Checkbox: Toxic, Irritant, Halogenated.

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil thickness) before placing it in the lab's solid waste drum.

B. Liquid Waste (Solutions & Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DMF):

  • Stream Selection: You MUST use the Halogenated Organic Waste stream.[1]

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the solute contains Chlorine. Mixing this into a non-halogenated drum (often used for fuel blending) can violate EPA regulations and damage incinerators not equipped for HCl scrubbers.

  • pH Check: If the solution is aqueous or highly acidic, check pH.

    • Action: If pH < 2, adjust to pH 4–9 using a dilute base (Sodium Bicarbonate) before adding to the organic waste drum to prevent drum corrosion, UNLESS your facility has a dedicated "Acidic Organic" waste stream.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste: 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved PackSolid 1. Seal in HDPE/Glass Jar 2. Double Bag SolidPath->PackSolid SolventCheck Solvent Type? LiquidPath->SolventCheck SolidLabel Label: 'Toxic Solid - Halogenated' PackSolid->SolidLabel Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DMF Neutralize Adjust pH to 6-8 (Use NaHCO3) Aqueous->Neutralize HaloStream DISPOSE: Halogenated Waste Stream (Do NOT use General Organic) Organic->HaloStream Contains Cl-solute Neutralize->HaloStream

Caption: Decision tree ensuring segregation of halogenated material from general fuel-blending waste streams.

Emergency Contingency: Spill Cleanup

Scenario: 5g of solid powder spilled on the benchtop.

  • Isolate: Evacuate the immediate area (3-meter radius).[1] Post "Do Not Enter" signage.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work strictly within the hood airflow.

  • Dry Clean-up (Preferred):

    • Cover the spill with a damp paper towel to suppress dust.

    • Scoop material using a plastic spatula into a wide-mouth waste jar.[1]

  • Wet Clean-up (Residue):

    • Wipe the surface with a saturated Sodium Bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) solution . This neutralizes the carboxylic acid residues.
      
    • Follow with a water rinse, then an ethanol wipe.

  • Disposal: All wipes and scoopers go into the Solid Hazardous Waste bag.

References & Authority

  • PubChem. Compound Summary: 6-Chloropyridine-3-carboxylic acid (Analogous Hazard Data).[1] National Library of Medicine. [Link]

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Environmental Protection Agency.[4] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Executive Summary & Chemical Profile[1] 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a specialized heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors and antithrombotic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a specialized heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors and antithrombotic agents. Its dual functionality—an acidic carboxyl group and a halogenated thienopyridine core—dictates its safety profile.

While specific toxicological data for this exact isomer is often proprietary or limited, Read-Across principles from structural analogs (e.g., 5-chlorothieno[3,2-b]pyridine-3-carboxylic acid, CAS 1356016-34-6) mandate that we treat this compound as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritant) . Furthermore, thienopyridine derivatives possess inherent biological activity, requiring precautions against sensitization.

Core Hazard Analysis (GHS Classification based on Analogs)
  • H315: Causes skin irritation (Acidic functionality).

  • H319/H318: Causes serious eye irritation/damage (Corrosive potential to mucous membranes).

  • H335: May cause respiratory irritation (Dust inhalation hazard).[1][2]

  • Sensitization Risk: Heterocyclic compounds can act as haptens; long-term low-level exposure must be prevented.

Personal Protective Equipment (PPE) Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the specific kinetic energy and potential exposure volume of the task.

Task-Based PPE Selection Table
Task IntensityOperational ContextHand ProtectionEye & Face ProtectionRespiratory & Body
Level 1: Low Energy Weighing <100 mg; Closed vial transport; Inventory checks.Single Nitrile (Min 0.11 mm thickness). Validation: Visual check for pinholes.Safety Glasses with side shields (ANSI Z87.1+).Lab Coat (Polyester/Cotton blend). Buttoned to neck.
Level 2: Standard Ops Weighing >100 mg; Solution preparation; Open-vessel transfers; Rotovap operation.Double Nitrile (Outer glove changed immediately upon splash).Chemical Goggles (Indirect vented) OR Safety Glasses + Face Shield.Lab Coat + Tyvek Sleeves . Work performed inside Fume Hood.[3]
Level 3: High Risk Spills (>5 g); Heating acidic solutions; Syringe filtering (pressure hazard).Laminated Film (e.g., Silver Shield) under Nitrile.Full Face Shield over Chemical Goggles.Tyvek Coveralls + N95/P100 Respirator (if outside hood).
The "Self-Validating" Glove Protocol

Do not assume gloves are intact out of the box. For handling halogenated acids:

  • Select: Nitrile is preferred over latex due to better chemical resistance against organic acids.

  • Validate: Perform the "Air Inflation Test" on the outer glove before donning. Trap air in the glove, twist the cuff, and squeeze. If the glove deflates, it is compromised.

  • Don: Overlap lab coat cuffs with gloves to prevent wrist exposure.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for PPE selection and Spill Response.

Diagram 1: PPE Selection Logic

This decision tree ensures researchers assess the physical state and quantity before selecting gear.

PPE_Logic Start Start: Task Assessment IsSolid Is material Solid/Powder? Start->IsSolid IsSolution Is material in Solution? IsSolid->IsSolution No (Liquid) Quantity Quantity > 10 grams? IsSolid->Quantity Yes HeatPressure Heat or Pressure involved? IsSolution->HeatPressure Level1 PPE Level 1: Glasses, Single Glove, Lab Coat Quantity->Level1 No Level2 PPE Level 2: Fume Hood, Double Gloves, Goggles/Shield Quantity->Level2 Yes HeatPressure->Level2 No Level3 PPE Level 3: Full Shield, Chem-Resist Apron, Resp. Protection (if outside hood) HeatPressure->Level3 Yes

Caption: Logical workflow for determining PPE requirements based on physical state and energy potential.

Operational Handling Protocol

This protocol uses Engineered Controls as the primary defense, with PPE as the secondary backup.[4]

Step 1: Engineering Control Verification

Before opening the container:

  • Fume Hood Check: Verify face velocity is between 80–100 fpm (feet per minute).

  • Sash Management: Lower sash to the certified working height (usually <18 inches) to create a physical barrier between your face and the source.

  • Static Dissipation: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic, as thienopyridines can be statically charged, leading to dispersion.

Step 2: Weighing & Transfer
  • The "Boat-in-Jar" Method: Do not carry a spatula with powder across the lab bench.

    • Place the weighing boat inside a secondary jar or wide-mouth container.

    • Tare the balance with the jar+boat.

    • Add the chemical to the boat inside the fume hood.

    • Cap the secondary jar before moving it to the balance. Why? This prevents particulate contamination of the balance area and inhalation risks during transport.

Step 3: Solubilization
  • Acid Safety: When dissolving 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid, always add the solid to the solvent , never the reverse, especially if using basic solvents (e.g., aqueous NaOH) where exotherms may occur.

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a powder spill.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE_Up 2. PPE UPGRADE Don N95/P100 & Double Gloves Alert->PPE_Up Contain 3. CONTAIN Cover with damp paper towel (Prevent Dust) PPE_Up->Contain Clean 4. CLEAN Scoop into HazWaste Container Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Clean->Decon

Caption: Step-by-step spill response emphasizing dust suppression.

Disposal Protocol

Proper disposal is critical to prevent environmental contamination by halogenated organics.[5]

  • Waste Stream Identification:

    • Do NOT mix with General Organic Waste if your facility separates Halogenated solvents.

    • Do NOT mix with Strong Oxidizers (e.g., Nitric Acid) or Strong Bases without neutralization, as the carboxylic acid moiety can react exothermically.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (often yellow bags).

    • Liquid Waste: Collect in a container labeled "Halogenated Organic Acid Waste."

    • Note: If the material is in solution with a non-halogenated solvent (e.g., Methanol), the presence of the Chlorine atom on the pyridine ring usually mandates classification as Halogenated Waste due to the difficulty of incineration.

  • Labeling:

    • Must list: "6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid".

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if pH < 2).

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (Standard 29 CFR 1910.1450). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Thienopyridine Derivatives. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Wastes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.